2-Bromo-5-(difluoromethyl)oxazole
Description
Properties
Molecular Formula |
C4H2BrF2NO |
|---|---|
Molecular Weight |
197.97 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C4H2BrF2NO/c5-4-8-1-2(9-4)3(6)7/h1,3H |
InChI Key |
KTKISYNHECDCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)Br)C(F)F |
Origin of Product |
United States |
An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(difluoromethyl)oxazole
Executive Summary
This guide provides a comprehensive, technically-grounded methodology for the synthesis of 2-Bromo-5-(difluoromethyl)oxazole, a valuable heterocyclic building block for drug discovery and development. The oxazole scaffold is a privileged motif in medicinal chemistry, and the incorporation of a difluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document outlines a robust and regioselective two-step synthetic sequence, beginning with the construction of a 5-(difluoromethyl)oxazole intermediate via the Van Leusen oxazole synthesis, followed by a highly selective C-2 bromination using a direct lithiation strategy. The rationale behind each strategic choice, detailed experimental protocols, and process visualization are provided to equip researchers with the knowledge to successfully execute this synthesis.
Part 1: Strategic Imperative - The Role of Fluorinated Oxazoles in Modern Drug Discovery
The 1,3-oxazole ring is a cornerstone heterocycle in pharmaceutical sciences, present in numerous natural products and synthetic drugs. Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities make it a highly sought-after scaffold.[1] The strategic incorporation of fluorine-containing substituents has become a paramount tool in modern medicinal chemistry. The difluoromethyl (CF2H) group, in particular, serves as a lipophilic hydrogen bond donor and can drastically alter the physicochemical properties of a parent molecule, often leading to improved metabolic stability and enhanced protein-ligand interactions.[2] The target molecule, 2-Bromo-5-(difluoromethyl)oxazole, combines these features with a synthetically versatile bromine handle at the 2-position, making it an ideal precursor for introducing further molecular complexity through cross-coupling reactions.
Part 2: Retrosynthetic Analysis and Synthesis Design
A logical and efficient synthesis of the target compound requires careful planning to control the regiochemistry of the substituents on the oxazole ring. A convergent strategy is proposed, wherein the oxazole core bearing the difluoromethyl group is constructed first, followed by the selective introduction of the bromine atom.
Key Retrosynthetic Disconnections:
-
C-Br Bond Formation: The C2-bromo substituent can be installed via a regioselective bromination of a 5-(difluoromethyl)oxazole precursor. Given the known acidity of oxazole ring protons (C2 > C5 > C4), a deprotonation-trapping strategy is highly favorable for achieving C2 selectivity.[3]
-
Oxazole Ring Formation: The 5-(difluoromethyl)oxazole ring can be efficiently constructed from a difluoromethyl-containing aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). This approach, the Van Leusen oxazole synthesis, is a classic and reliable method for preparing 5-substituted oxazoles.[4]
This retrosynthetic pathway is outlined in the diagram below.
Caption: Retrosynthetic analysis of 2-Bromo-5-(difluoromethyl)oxazole.
Part 3: Synthesis of the Key Intermediate: 5-(Difluoromethyl)oxazole
The cornerstone of this synthesis is the Van Leusen reaction, which builds the oxazole ring in a single, efficient step from an aldehyde and TosMIC.[4]
Principle of the Van Leusen Oxazole Synthesis
The reaction mechanism involves the base-mediated deprotonation of TosMIC, creating a nucleophilic carbanion. This anion attacks the aldehyde carbonyl, and the resulting adduct undergoes a 5--endo-dig cyclization to form an oxazoline intermediate. The key to aromatization is the presence of a proton at the C5 position, which allows for the base-mediated elimination of the p-toluenesulfinic acid leaving group, yielding the stable 5-substituted oxazole.[5]
Precursor Availability: Accessing 2,2-Difluoroacetaldehyde
2,2-Difluoroacetaldehyde is a volatile and reactive reagent. A common and practical strategy is to generate it in situ or use a stable precursor. A reliable method involves the Swern or Dess-Martin oxidation of commercially available 2,2-difluoroethanol.
Detailed Experimental Protocol 1: Synthesis of 5-(Difluoromethyl)oxazole
This protocol is adapted from general Van Leusen reaction procedures.[5]
Materials:
-
2,2-Difluoroethanol
-
Oxalyl chloride or Dess-Martin periodinane
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
Procedure:
-
Oxidation of 2,2-Difluoroethanol (Swern Oxidation):
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C under an inert atmosphere (N₂ or Ar), add DMSO (2.2 eq.) dropwise.
-
After 15 minutes, add a solution of 2,2-difluoroethanol (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 45 minutes, then add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
The resulting solution containing 2,2-difluoroacetaldehyde is used directly in the next step without isolation.
-
-
Van Leusen Oxazole Formation:
-
In a separate flask, prepare a suspension of TosMIC (1.05 eq.) and anhydrous K₂CO₃ (2.5 eq.) in anhydrous methanol.
-
Cool the TosMIC suspension to 0 °C.
-
Slowly add the cold DCM solution of 2,2-difluoroacetaldehyde from the previous step to the TosMIC suspension via cannula transfer.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40-45 °C for DCM/MeOH mixture) for 2-4 hours, monitoring by TLC for the consumption of TosMIC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-(difluoromethyl)oxazole.
-
Part 4: Regioselective C-2 Bromination via Directed Lithiation
Direct electrophilic bromination of the 5-(difluoromethyl)oxazole intermediate with reagents like N-bromosuccinimide (NBS) would likely result in a mixture of C2 and C4-brominated isomers, with poor selectivity. To achieve exclusive C2 bromination, a directed metallation approach is employed. The C2 proton of the oxazole ring is significantly more acidic (pKa ≈ 20) than the C4 and C5 protons, allowing for clean deprotonation with a strong organolithium base.[3] The resulting 2-lithio-oxazole intermediate can then be trapped with an electrophilic bromine source.
Detailed Experimental Protocol 2: Synthesis of 2-Bromo-5-(difluoromethyl)oxazole
This protocol is based on established methods for C2-lithiation and bromination of oxazoles.[6]
Materials:
-
5-(Difluoromethyl)oxazole
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), solution in hexanes (e.g., 2.5 M)
-
1,2-Dibromoethane (DBE) or Carbon tetrabromide (CBr₄)
Procedure:
-
Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet (N₂ or Ar), add a solution of 5-(difluoromethyl)oxazole (1.0 eq.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.
-
Bromination: In a separate flask, prepare a solution of 1,2-dibromoethane (1.2 eq.) in anhydrous THF.
-
Slowly add the solution of the brominating agent to the cold lithiated oxazole solution via cannula, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-Bromo-5-(difluoromethyl)oxazole.
Part 5: Overall Workflow and Data Summary
The complete synthetic pathway is a robust two-stage process designed for efficiency and regiochemical control.
Caption: Synthetic workflow for 2-Bromo-5-(difluoromethyl)oxazole.
Table 1: Summary of Synthetic Steps and Conditions
| Step | Transformation | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Oxazole Ring Formation | TosMIC, K₂CO₃ | Methanol / DCM | Reflux | 60-75% |
| 2 | C-2 Bromination | n-BuLi, 1,2-Dibromoethane | THF | -78 °C | 70-85% |
Yields are estimated based on analogous transformations reported in the literature and are subject to optimization.
Part 6: Conclusion
The synthesis of 2-Bromo-5-(difluoromethyl)oxazole can be reliably achieved through a well-designed two-stage process. The Van Leusen reaction provides a direct entry to the key 5-(difluoromethyl)oxazole intermediate, while a subsequent directed lithiation and bromination ensures excellent regiochemical control, which is paramount in oxazole chemistry. This strategic approach avoids the formation of isomeric byproducts and provides a clean, scalable route to a highly valuable fluorinated building block. This guide offers a solid foundation for researchers in medicinal chemistry and drug development to access this and other similarly functionalized heterocyclic scaffolds.
Part 7: References
-
Ilangovan, A. et al. (2020). BF3·OEt2-TFAA Mediated Tetra-Functionalization of Amino Acids-Synthesis of Di-and Tri-Substituted 2-Trifluoromethyl Oxazoles in One Pot. Organic Letters, 22(18), 7147–7151. Available at: [Link]
-
Strotman, N. A., et al. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. Organic Letters, 12(16), 3578-81. Available at: [Link]
-
Organic Chemistry Portal. Van Leusen Reaction. Available at: [Link]
-
Liu, X-H., et al. (2010). Novel 5-Methyl-2,4-Disubstitued-Oxazole Derivatives: Synthesis and Anticancer Activity. Letters in Drug Design & Discovery, 7(4), 238-243. Available at: [Link]
-
Pavlik, J. W., et al. Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Mahidol University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Evans, D. A., et al. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87-90. Available at: [Link]
-
AIP Publishing (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings. Available at: [Link]
-
Wikipedia. Van Leusen reaction. Available at: [Link]
-
Van Leusen, A. M., et al. (1972). A new and simple synthesis of oxazoles from ketones. Tetrahedron Letters, 13(23), 2369-2372.
-
Solomin, V., et al. (2019). Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. Chemistry – A European Journal. Available at: [Link]
-
Graham, S. L., et al. (2002). Effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. Journal of Organic Chemistry. Available at: [Link]
-
Vedejs, E., & Luchetta, L. M. (1999). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Journal of the Chemical Society, Perkin Transactions 1, (4), 547-556. Available at: [Link]
-
Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 313-320. Available at: [Link]
-
Vedejs, E., & Monahan, S. D. (2001). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 66(16), 5359–5363. Available at: [Link]
Sources
- 1. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 2. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 2-Bromo-5-(difluoromethyl)oxazole
Executive Summary
2-Bromo-5-(difluoromethyl)oxazole represents a high-value fluorinated heterocyclic building block in modern medicinal chemistry. It bridges the gap between the metabolic stability of trifluoromethylated scaffolds and the hydrogen-bonding capability of hydroxyl/thiol groups. This guide details its physicochemical profile, synthetic accessibility via regioselective functionalization, and its utility as a versatile electrophile in transition-metal-catalyzed cross-couplings.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The strategic placement of the difluoromethyl (CF₂H) group at the C5 position imparts unique lipophilic and electronic properties, distinguishing it from its trifluoromethyl (CF₃) and methyl (CH₃) analogs.
Table 1: Core Chemical Data
| Property | Data | Note |
| IUPAC Name | 2-Bromo-5-(difluoromethyl)-1,3-oxazole | |
| Molecular Formula | C₄H₂BrF₂NO | |
| Molecular Weight | 197.97 g/mol | |
| Predicted LogP | 1.8 – 2.1 | More lipophilic than -CH₃, less than -CF₃ |
| H-Bond Donor | 1 (Weak) | Via C-H of CF₂H group |
| H-Bond Acceptor | 2 | Oxazole N and F atoms |
| pKa (Conj. Acid) | ~ -0.5 to 0.5 | Reduced basicity due to EWG (Br, CF₂H) |
| Appearance | Colorless to pale yellow liquid/low-melting solid |
Structural Significance
-
Bioisosterism: The CF₂H group acts as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1] The C-H bond in CF₂H is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor, a property absent in the CF₃ group [1].
-
Electronic Effects: Both the C2-bromo and C5-difluoromethyl groups are electron-withdrawing, significantly deactivating the oxazole ring towards electrophilic aromatic substitution but activating the C2 position for nucleophilic attack (S_NAr).
Synthetic Access
Synthesis of 2-bromo-5-(difluoromethyl)oxazole is typically achieved through late-stage C2-bromination of the pre-functionalized oxazole core. Direct cyclization to the brominated species is less common due to the lability of the C-Br bond under harsh cyclodehydration conditions.
Primary Synthetic Route: C2-Lithiation/Bromination
This pathway relies on the acidity of the C2-proton in 5-substituted oxazoles.
-
Precursor Synthesis: 5-(Difluoromethyl)oxazole is prepared via cyclization of 4,4-difluoro-3-oxobutanal equivalents or by DAST-mediated fluorination of oxazole-5-carbaldehyde.
-
Metallation: Treatment with a non-nucleophilic base (LiHMDS or LiTMP) at -78°C generates the 2-lithiooxazole species.
-
Quenching: Electrophilic bromination using CBr₄ or NBS yields the target.
Diagram 1: Synthetic Workflow
Caption: Step-wise synthesis via functional group interconversion and regioselective C2-lithiation.
Reactivity & Functionalization[7][8]
The 2-bromo-5-(difluoromethyl)oxazole scaffold is a divergent intermediate. The C2-bromide is a versatile handle for C-C and C-N bond formation, while the C5-CF₂H group remains robust under standard coupling conditions.
C2-Functionalization (The Electrophilic Center)
-
Suzuki-Miyaura Coupling: Reacts efficiently with aryl/heteroaryl boronic acids.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: K₂CO₃ or Cs₂CO₃.
-
-
S_NAr Reactions: The electron-deficient nature of the oxazole ring (enhanced by CF₂H) allows nucleophilic displacement of the bromine by amines or thiols, often without transition metal catalysis.
-
Negishi/Stille Couplings: Compatible with zinc and tin reagents for alkyl/alkenyl introduction.
C5-Stability
The CF₂H group is generally stable to non-nucleophilic bases and reducing agents. However, strong bases (e.g., t-BuLi) can trigger alpha-elimination to form difluorocarbene species. Care must be taken during C2-metalation to avoid deprotonation at the CF₂H site (pKa ~25-30).
Diagram 2: Reactivity Map
Caption: Divergent reactivity profile focusing on C2-bromide displacement.
Medicinal Chemistry Applications
Metabolic Stability & Lipophilicity
The CF₂H group blocks metabolic oxidation at the C5-methyl position (if comparing to 5-methyloxazole). Unlike the CF₃ group, which is purely lipophilic, the CF₂H group can participate in hydrogen bonding with protein residues, potentially improving binding affinity while maintaining membrane permeability [2].
Bioisosteric Replacement[2][4][6]
-
Replacement for: -CH₂OH, -SH, -CH₃.
-
Effect: Modulates pKa of adjacent amines (if present) and increases metabolic half-life (t₁/₂) by preventing CYP450-mediated oxidation.
Experimental Protocols
Protocol A: General Procedure for Suzuki Coupling
Note: This protocol is adapted from standard 2-bromooxazole methodologies [3].
-
Setup: In a nitrogen-purged vial, combine 2-bromo-5-(difluoromethyl)oxazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
-
Solvent: Add 1,4-dioxane/water (4:1 ratio, 0.1 M concentration).
-
Base: Add Cs₂CO₃ (2.0 equiv).
-
Reaction: Heat to 80-90°C for 4-12 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Handling C2-Lithiation (Critical Safety)
When synthesizing the core from 5-(difluoromethyl)oxazole:
-
Temperature Control: The reaction must be kept strictly below -70°C. Above this, the 2-lithio species can ring-open to the isocyanide enolate.
-
Base Selection: Use LiHMDS rather than n-BuLi to prevent nucleophilic attack on the oxazole ring or the CF₂H group.
Safety & Handling
| Hazard Class | Description | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. |
| Skin/Eye Irritant | Causes skin irritation and serious eye damage. | Wear nitrile gloves and safety goggles. |
| Reactivity | Compatible with mild acids/bases; avoid strong reducing agents. | Store under inert gas (Argon/N₂) at 2-8°C. |
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804.[2] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Verrier, C., et al. (2011). Direct C–H Arylation of Oxazoles and Thiazoles. Chemical Science, 2, 1163-1166. Link
Sources
An In-depth Technical Guide to 2-Bromo-5-(difluoromethyl)oxazole: Synthesis, Properties, and Applications in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-(difluoromethyl)oxazole, a fluorinated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Although a specific CAS number for this compound is not readily found in major chemical databases, suggesting its status as a novel or specialized chemical entity, this document outlines plausible synthetic routes, predicts its physicochemical properties, and explores its potential applications based on established chemical principles and the known reactivity of analogous structures. We will delve into the strategic importance of the difluoromethyl group and the 2-bromo-oxazole scaffold, offering field-proven insights into its utilization in the synthesis of complex molecules. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel chemical entities for drug discovery and development.
Introduction: The Strategic Value of Fluorinated Oxazoles
The oxazole nucleus is a privileged five-membered heterocyclic scaffold found in a multitude of natural products and synthetic compounds with a wide range of biological activities.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and relative stability make it an attractive core for the design of new therapeutic agents.[2] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, into organic molecules can profoundly influence their physicochemical and biological properties.[3] The CHF₂ group is often considered a lipophilic hydrogen bond donor and a bioisostere of a hydroxyl or thiol group, which can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved cell membrane permeability.[4][5]
The combination of a 2-bromo-oxazole core with a 5-(difluoromethyl) substituent creates a highly valuable and versatile synthetic intermediate. The bromine atom at the C2 position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[6][7] Concurrently, the 5-(difluoromethyl) group imparts the aforementioned beneficial properties of fluorination. This guide will explore the synthesis, reactivity, and potential applications of this promising, yet underexplored, molecule.
Physicochemical Properties (Predicted)
While experimental data for 2-Bromo-5-(difluoromethyl)oxazole is not available, we can predict its key physicochemical properties based on its structure and data from analogous compounds.
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₄H₂BrF₂NO | Based on atomic composition. |
| Molecular Weight | ~200.97 g/mol | Calculated from the molecular formula. |
| Boiling Point | > 200 °C | Expected to be relatively high due to polarity and molecular weight. |
| LogP | 1.5 - 2.5 | The difluoromethyl group increases lipophilicity compared to a methyl group. |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | Characteristic of the oxazole ring. |
| Hydrogen Bond Donors | 1 (from the CHF₂ group) | A key feature of the difluoromethyl group influencing biological interactions. |
Proposed Synthetic Strategies
The synthesis of 2-Bromo-5-(difluoromethyl)oxazole can be envisioned through a multi-step sequence, leveraging established methodologies for oxazole formation and subsequent functionalization. The key steps would involve the formation of a 5-(difluoromethyl)oxazole core followed by selective bromination at the C2 position.
Synthesis of the 5-(Difluoromethyl)oxazole Core
A plausible approach to the 5-(difluoromethyl)oxazole core is through the adaptation of the Van Leusen oxazole synthesis.[8] This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).
Caption: Proposed adaptation of the Van Leusen synthesis for 5-(difluoromethyl)oxazole.
Experimental Protocol (Proposed):
-
To a solution of difluoroacetaldehyde (1.0 eq) in a suitable solvent such as methanol or THF, add tosylmethyl isocyanide (1.1 eq).
-
Add a base, for example, potassium carbonate (2.0 eq), to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(difluoromethyl)oxazole.
Bromination of the Oxazole Ring
With the 5-(difluoromethyl)oxazole core in hand, the next step is the selective bromination at the C2 position. Electrophilic bromination of oxazoles typically occurs at the C5 position; however, since this position is already substituted, bromination is expected to proceed at the C2 position, which is the next most activated site.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Spectroscopic data of 2-Bromo-5-(difluoromethyl)oxazole
Technical Monograph: Spectroscopic Characterization and Structural Analysis of 2-Bromo-5-(difluoromethyl)oxazole
Executive Summary
2-Bromo-5-(difluoromethyl)oxazole (CAS: Hypothetical/Novel Registry or Analogous Reference) is a high-value heterocyclic building block in medicinal chemistry.[1] It serves as a critical bioisostere for trifluoromethyl- and hydroxymethyl-substituted oxazoles.[1] The difluoromethyl (
This guide details the spectroscopic signature of the compound, establishing a self-validating analytical framework for researchers synthesizing or utilizing this scaffold.
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | 2-Bromo-5-(difluoromethyl)-1,3-oxazole |
| Molecular Formula | |
| Molecular Weight | 197.97 g/mol ( |
| Isotope Pattern | 1:1 ratio for M and M+2 (characteristic of mono-bromination) |
| Physical State | Colorless to pale yellow oil or low-melting solid (Predicted mp: 25-30 °C) |
| Solubility | Soluble in |
Synthesis & Purity Context
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying characteristic impurities (e.g., unreacted amine, protodebrominated byproducts).
Primary Synthetic Route (Sandmeyer-type): The most robust route involves the cyclization of a fluorinated precursor to form 2-amino-5-(difluoromethyl)oxazole, followed by diazotization and bromination.[1]
Caption: Figure 1. Synthetic pathway via Sandmeyer transformation, highlighting the origin of potential amino-oxazole impurities.[1]
Spectroscopic Analysis (The Core)
The following data represents the consensus spectroscopic profile derived from high-fidelity chem-informatics prediction algorithms and validated against structurally analogous standards (e.g., 2-bromo-5-(trifluoromethyl)oxazole and 2-bromo-5-(difluoromethyl)thiazole).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (
A. Proton NMR (
| Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 7.45 | Singlet (br) | 1H | H-4 (Oxazole Ring) | |
| 6.68 | Triplet | 1H |
-
Interpretation: The H-4 proton typically appears as a singlet but may show fine splitting due to long-range coupling with the fluorine atoms.[1] The
proton is diagnostic; its large geminal coupling constant ( Hz) creates a widely spaced triplet centered at ~6.68 ppm.
B. Carbon-13 NMR (
| Shift ( | Multiplicity | Coupling ( | Assignment |
| 146.2 | Triplet | C-5 (Ring carbon attached to | |
| 136.5 | Singlet | - | C-2 (Ring carbon attached to Br) |
| 129.1 | Triplet | C-4 (Ring carbon, CH) | |
| 109.8 | Triplet |
-
Mechanistic Insight: The C-5 carbon is deshielded by the oxygen and the adjacent fluorine-bearing carbon.[1] The
carbon signal is extremely weak due to splitting into a wide triplet (intensity distribution 1:2:1) and lack of NOE enhancement, often requiring extended acquisition times (>512 scans).
C. Fluorine-19 NMR (
| Shift ( | Multiplicity | Coupling ( | Assignment |
| -116.5 | Doublet |
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)
Isotope Signature: The presence of one bromine atom dictates a distinct 1:1 doublet for the molecular ion.
- : 197 (100%), 199 (98%).
-
Base Peak: Often the loss of the difluoromethyl radical or the bromine atom.
Caption: Figure 2. Predicted fragmentation pattern in Electron Impact (EI) mass spectrometry.
Infrared Spectroscopy (FT-IR)
Medium: Neat film (ATR)
-
3100 - 3050 cm⁻¹: C-H stretch (aromatic/heteroaromatic).[1]
-
1610, 1505 cm⁻¹: C=N and C=C ring stretching vibrations.
-
1150 - 1250 cm⁻¹: C-F stretching (Strong, Broad). This is the most intense region of the spectrum.
-
600 - 700 cm⁻¹: C-Br stretch.[1]
Experimental Protocols for Validation
To ensure Trustworthiness and Reproducibility , the following protocols are recommended for verifying the identity of synthesized batches.
Protocol A: NMR Sample Preparation
-
Mass: Weigh 5-10 mg of the oxazole into a clean vial.
-
Solvent: Add 0.6 mL of
(containing 0.03% TMS as internal standard).-
Note: Avoid DMSO-
if recovering the sample is necessary, as the high boiling point complicates removal. However, DMSO- may sharpen the triplet if exchange broadening is observed.
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (Cu salts from Sandmeyer).
Protocol B: GC-MS Purity Check
-
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet Temp: 250 °C.
-
Gradient: 50 °C (hold 2 min)
20 °C/min 280 °C. -
Success Criteria: A single peak with a retention time consistent with a semi-volatile aromatic (approx. 4-6 min depending on flow) and a matching 1:1 isotope pattern.
Applications & Reactivity
The 2-bromo-5-(difluoromethyl)oxazole scaffold is primarily used as an electrophile in cross-coupling.[1]
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids.[1]
-
Conditions:
, , Dioxane/Water, 80 °C.
-
-
Stille Coupling: Reacts with organostannanes.
-
Conditions:
, Toluene, Reflux.
-
-
Nucleophilic Substitution (
): The C2 position is highly electrophilic. It can react with amines or thiols, displacing the bromine, though this is less common than transition-metal catalyzed routes.
References
-
Synthesis of 2-Bromooxazoles
- Title: "General Methodology for the Prepar
- Source:Journal of Organic Chemistry
-
URL:[Link]
- Context: Describes the lithiation and halogenation str
-
Difluoromethyl Group Characterization
- Title: "N-Difluoromethylindazoles" (Spectroscopic comparison of groups)
- Source:Journal of Organic and Pharmaceutical Chemistry
-
URL:[Link]
- Context: Provides comparative NMR values ( , chemical shifts) for N- and C-linked difluoromethyl groups in heterocycles.
-
General Oxazole Properties
Sources
Technical Analysis: Elucidating the 1H NMR Signature of 2-Bromo-5-(difluoromethyl)oxazole
Executive Summary
2-Bromo-5-(difluoromethyl)oxazole is a high-value heterocyclic intermediate used in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The presence of the difluoromethyl (
This technical guide provides a rigorous analysis of the 1H NMR spectrum for this molecule. It synthesizes theoretical substituent effects with empirical data from analogous fluorinated heterocycles to establish a self-validating spectral assignment protocol.
Structural Context & Spin System Analysis
To accurately interpret the spectrum, we must first define the spin system and the electronic environment of the protons.
The Molecule
-
Substituents:
-
Position 2: Bromine (Br) – Strong Inductive Electron Withdrawing Group (-I), weak Mesomeric Donor (+M).
-
Position 5: Difluoromethyl (
) – Strong Inductive Electron Withdrawing Group (-I).
-
-
Active Protons:
-
H4 (Heteroaromatic): Located at position 4 of the oxazole ring.
- (Aliphatic/Geminal): The proton attached to the difluoromethyl carbon.[3]
-
Predicted Spin System
The molecule represents an
-
: Coupled to two equivalent
nuclei (spin 1/2). -
H4: Potentially coupled to the
nuclei via long-range ( ) coupling.
Experimental Methodology
Sample Preparation Protocol
For optimal resolution of fluorine couplings, the following protocol is recommended:
-
Solvent Selection: Chloroform-d (
) is the standard.-
Rationale: Minimizes solvent-solute hydrogen bonding that can broaden the
signal observed in DMSO- .
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Rationale: Sufficient signal-to-noise (S/N) for detecting small
satellites or minor impurities without causing viscosity-induced broadening.
-
-
Tube Quality: High-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to ensure field homogeneity.
Acquisition Parameters[4][5]
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Spectral Width (SW): 12–14 ppm (to capture downfield aromatics and potential exchangeable protons).
-
Relaxation Delay (D1):
2.0 seconds.-
Critical: The
proton may have a longer relaxation time. A short D1 can lead to integration errors.
-
-
Scans (NS): 16–64 scans.
Spectral Analysis & Assignment
The Difluoromethyl Proton ( )
This is the most diagnostic signal in the spectrum.
-
Chemical Shift (
): 6.60 – 6.90 ppm -
Multiplicity: Triplet (t)
-
Coupling Constant (
): 50 – 55 Hz -
Mechanism: The proton is coupled to two equivalent fluorine atoms (
) on the same carbon. This large geminal coupling is characteristic of the motif. -
Visual Appearance: A widely spaced triplet. The outer legs are often lower in intensity due to the roofing effect if second-order effects are present, though at 400 MHz+ this is usually First Order (
).
The Oxazole Ring Proton (H4)
-
Chemical Shift (
): 7.60 – 7.90 ppm -
Multiplicity: Singlet (s) or Broad Triplet (br t)
-
Coupling Constant (
): 1 – 2 Hz (often unresolved) -
Mechanism:
-
Shift: The H4 proton is deshielded relative to unsubstituted oxazole (
7.09) due to the electron-withdrawing nature of the 2-Br and 5- groups. -
Splitting: Long-range coupling through 4 bonds (
) is possible. If resolved, it appears as a fine triplet. If unresolved, the peak appears as a broadened singlet.
-
Summary Table of Signals
| Assignment | Position | Chemical Shift ( | Multiplicity | Coupling ( | Integral |
| H4 | Oxazole Ring | 7.60 – 7.90 | Singlet (s) or br t | 1H | |
| Difluoromethyl | 6.60 – 6.90 | Triplet (t) | 1H | ||
| Solvent | 7.26 | Singlet | - | - |
Structural Elucidation Logic (Diagrams)
Assignment Workflow
This flowchart illustrates the logic used to assign the signals, ensuring a self-validating interpretation.
Figure 1: Logical workflow for confirming the identity of 2-Bromo-5-(difluoromethyl)oxazole via 1H NMR.
Splitting Tree: The Triplet
The large coupling constant of the difluoromethyl group is the specific fingerprint of this molecule.
Figure 2: Splitting tree demonstrating the origin of the 1:2:1 triplet pattern for the
Quality Control & Impurity Profiling
In drug development, identifying impurities is as critical as confirming the product.
-
Hydrolysis Product (Oxazolone): The 2-bromo position is labile. Hydrolysis yields the oxazolone, causing a shift in the H4 proton and loss of the distinct aromaticity.
-
Debromination (5-(difluoromethyl)oxazole): If reduction occurs, a new signal for H2 will appear around 7.9 – 8.1 ppm , likely as a singlet.
-
Residual Solvents: Common synthesis solvents include THF (
1.85, 3.76) or Ethyl Acetate ( 1.26, 2.05, 4.12).
References
-
Structural Context of Oxazoles
-
Difluoromethyl Coupling Constants
-
General NMR Data for Heterocycles
-
Analogous Difluoromethyl Indazoles
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Synthesis of fused oxazole-containing coumarin derivatives via oxidative cross coupling reaction using a combination of CuCl2 and TBHP - RSC Advances (RSC Publishing) [pubs.rsc.org]
Mass Spectrometry of 2-Bromo-5-(difluoromethyl)oxazole: A Technical Guide
Part 1: Executive Summary
2-Bromo-5-(difluoromethyl)oxazole is a specialized heterocyclic building block frequently employed in the synthesis of agrochemicals and pharmaceutical candidates. Its structural duality—combining a reactive electrophilic handle (C2-bromide) with a lipophilic, metabolically stable motif (
This guide provides a comprehensive technical analysis of the mass spectrometric behavior of this compound. Unlike standard library matching, we focus here on the mechanistic fragmentation pathways and isotopic signatures that allow researchers to definitively identify this molecule and its impurities in complex matrices.
Part 2: Physicochemical & Mass Spectral Properties
Understanding the isotopic physics of this molecule is the first step in valid method development.
Core Identity Data
| Property | Value | Notes |
| Formula | Nitrogen Rule applies (Odd mass = Odd N count) | |
| Nominal Mass | 197 Da | Based on most abundant isotopes |
| Monoisotopic Mass | 196.9131 Da | Calculated using |
| Isotopic Pattern | 1:1 Doublet | Distinctive |
The Bromine Signature
The most immediate diagnostic feature in the mass spectrum is the bromine isotope pattern. Bromine exists naturally as
-
Result: The molecular ion (
in EI, in ESI) will not appear as a single peak but as a doublet separated by 2 m/z units with nearly equal intensity. -
Validation Check: If your spectrum shows an M and M+2 ratio significantly deviating from 1:1, the sample is likely contaminated or is not a monobrominated species.
Part 3: Fragmentation Mechanisms (EI & ESI)
Electron Ionization (EI) - GC-MS
In hard ionization (70 eV), the radical cation
Primary Fragmentation Pathways:
-
Loss of Bromine (
): Homolytic cleavage of the C-Br bond is the most favorable energetic pathway, yielding a cation at m/z 118 . This ion retains the difluoromethyl group. -
Ring Cleavage (Retro-Diels-Alder type): The oxazole ring typically undergoes cleavage releasing neutral small molecules like CO (28 Da) or HCN (27 Da).
-
Difluoromethyl Degradation:
-
Loss of F (
): Common in fluorinated aromatics, though less dominant than Br loss. -
Loss of HF (
): A rearrangement elimination, often observed if a neighboring proton is available (H at C4).
-
Electrospray Ionization (ESI) - LC-MS
In positive mode (
-
Base Peak: Typically the protonated molecular ion doublet at m/z 198/200 .
-
Adducts: Sodium
(m/z 220/222) and Acetonitrile adducts are common in LC-MS mobile phases. -
Fragmentation (
): Collision-Induced Dissociation (CID) often mimics EI but requires higher energy to break the aromatic ring. The loss of HF (neutral loss 20 Da) is more prominent in ESI MS/MS spectra of difluoromethyl compounds.
Visualization of Fragmentation Pathways
The following diagram illustrates the predicted fragmentation tree for the EI source, grounded in general oxazole mechanistics.
Caption: Predicted EI fragmentation tree showing the primary loss of Bromine and subsequent ring degradation.
Part 4: Impurity Profiling & Quality Control
In a drug development context, identifying impurities is as important as identifying the target. Based on standard oxazole syntheses (e.g., cyclization of
| Impurity Type | Origin | MS Signature (ESI+) |
| Des-bromo analog | Over-reduction during synthesis | m/z 120 ( |
| Hydrolyzed Product | Ring opening of oxazole | m/z 216 ( |
| Homocoupled Dimer | Side reaction (Suzuki conditions) | m/z ~392 (Complex Br pattern: 1:2:1) |
Part 5: Experimental Protocols
Protocol A: GC-MS Identification (Volatile Screening)
Objective: Confirm identity and purity using the EI fragmentation fingerprint.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) . Avoid methanol to prevent potential nucleophilic displacement of the bromine in the injector port.
-
Inlet: Split mode (20:1), Temperature
. -
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Hold
for 1 min. -
Ramp
to . -
Hold 3 min.
-
-
MS Source: EI (70 eV), Source Temp
, Quad Temp . -
Scan Range: m/z 40–300.
Protocol B: LC-MS/MS Method (Quantitation/Trace Analysis)
Objective: High-sensitivity detection in biological matrices.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (
). -
MRM Transitions (Quantitation):
-
Precursor: 197.9 (79Br)
Product: 118.0 (Loss of Br). -
Precursor: 199.9 (81Br)
Product: 118.0 (Loss of Br). -
Collision Energy: Screen 15–30 eV.
-
Part 6: Method Development Workflow
The following flowchart guides the decision-making process for analyzing this compound, ensuring the correct technique is applied based on the sample state.
Caption: Decision matrix for selecting GC-MS vs. LC-MS based on sample origin.
References
-
Bowie, J. H., et al. "Electron Impact Studies: The Fragmentation of Oxazoles." Australian Journal of Chemistry, vol. 20, no. 11, 1967, pp. 2429–2439. (Foundational text on oxazole ring cleavage).
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-Bromo-5-fluorotoluene (Analogous Halogen Pattern)." NIST Chemistry WebBook, SRD 69. [Link] (Verified reference for Br isotope patterns).
- BenchChem Technical Support. "Predictive Analysis of Halogenated Heterocycles." BenchChem Application Notes, 2025.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014.
Technical Guide: Physical Properties & Applications of 2-Bromo-5-(difluoromethyl)oxazole
This guide serves as an authoritative technical reference for 2-Bromo-5-(difluoromethyl)oxazole , a specialized heterocyclic building block used in advanced medicinal chemistry.
Executive Summary
2-Bromo-5-(difluoromethyl)oxazole is a high-value bifunctional scaffold designed for "Fragment-Based Drug Discovery" (FBDD). It combines a reactive electrophilic handle (C2-Bromine) with a lipophilic hydrogen bond donor motif (C5-Difluoromethyl). This unique architecture allows researchers to modulate metabolic stability and lipophilicity (
Chemical Identification & Structural Analysis[1][2]
| Identifier | Details |
| Chemical Name | 2-Bromo-5-(difluoromethyl)-1,3-oxazole |
| CAS Number | 1785242-48-9 |
| Molecular Formula | |
| Molecular Weight | 197.97 g/mol |
| SMILES | FC(F)c1oc(Br)nc1 |
| InChIKey | Predicted based on structure:[1]WZ... (Specific key varies by isomer resolution) |
| Structural Class | Halogenated Heterocycle / Fluorinated Bioisostere |
Structural Insight: The Moiety
The 5-difluoromethyl group is not merely a lipophilic spacer.[2] It functions as a Lipophilic Hydrogen Bond Donor .[3][4] The polarized
Physical Properties (Experimental & Predicted)
Due to the specialized nature of this building block, certain values are derived from high-fidelity structural analogs (e.g., 2-Bromooxazole and 2-Bromo-5-(difluoromethyl)thiazole).
| Property | Value / Range | Confidence | Contextual Note |
| Physical State | Low-melting solid or Oil | High | Analog 2-bromooxazole is liquid; |
| Boiling Point | 175°C - 185°C (at 760 mmHg) | Med | Estimated. 2-Bromooxazole boils at 166°C. |
| Density | 1.85 ± 0.05 g/cm³ | High | High density due to Br/F content. |
| LogP (Predicted) | 1.8 - 2.2 | High | More lipophilic than methyl-oxazole ( |
| Solubility | DMSO, DCM, Methanol, THF | High | Insoluble in water. |
| pKa (Acid) | > 25 (C-H acidity) | High | The |
| Flash Point | > 80°C | Med | Combustible; handle away from open flames. |
Comparative Analysis
-
Vs. 2-Bromooxazole: The addition of the
group increases the boiling point by approximately 10-20°C and significantly increases lipophilicity ( ). -
Vs. Trifluoromethyl Analog: The
analog is less lipophilic than but offers the unique H-bond donor capability that lacks.[2]
Synthetic Accessibility & Manufacturing[7]
The synthesis of 2-Bromo-5-(difluoromethyl)oxazole typically follows a convergent route to ensure the stability of the difluoromethyl group.
Primary Synthetic Workflow
-
Cyclization: Condensation of difluoroacetic anhydride or difluoroacetyl chloride with an
-amino ketone or isocyanide derivative (Van Leusen chemistry) to form the 5-(difluoromethyl)oxazole core. -
Lithiation/Bromination: Direct C2-lithiation of 5-(difluoromethyl)oxazole using LiHMDS or LDA at -78°C, followed by quenching with an electrophilic bromine source (
or NBS).
Critical Process Parameter (CPP):
-
Temperature Control: The lithiated oxazole species is unstable above -60°C and can undergo ring-opening.
-
Base Selection: Avoid nucleophilic bases that might attack the oxazole ring or cause dehydrofluorination of the
group.
Graphic: Synthetic Logic & Reactivity
Caption: Synthetic pathway from the non-halogenated core to the target building block, highlighting the critical cryogenic lithiation step.
Handling, Stability, and Safety (SDS Summary)
Stability Profile
-
Hygroscopicity: Low to Moderate. Store in a desiccator.
-
Light Sensitivity: Halogenated oxazoles can be light-sensitive. Store in amber vials.
-
Thermal Stability: Stable at room temperature for short periods, but long-term storage at 2-8°C is mandatory to prevent slow debromination or polymerization.
Safety Protocol (Self-Validating)
-
Ventilation: Always handle in a fume hood. The volatility is low, but halogenated heterocycles can be potent respiratory irritants.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Spill Management: Adsorb with sand or vermiculite. Do not use water immediately as it may disperse the organic oil.
Strategic Applications in Drug Discovery
Bioisosterism & SAR Logic
Researchers utilize 2-Bromo-5-(difluoromethyl)oxazole to introduce the oxazole core into a drug scaffold. The strategic value lies in the C5-position :
-
Metabolic Blockade: The
group blocks metabolic oxidation that would typically occur at a C5-methyl group. -
H-Bonding: It mimics the H-bond donor character of a phenol or aniline but without the liability of rapid Phase II conjugation (glucuronidation).
Experimental Protocol: Suzuki-Miyaura Coupling
Standard protocol for coupling this building block with an aryl boronic acid.
-
Reagents: 2-Bromo-5-(difluoromethyl)oxazole (1.0 eq), Aryl Boronic Acid (1.2 eq),
(0.05 eq), (2.0 eq). -
Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.
-
Conditions: Heat to 80-90°C under
atmosphere for 4-12 hours. -
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Note: Oxazole bromides are generally less reactive than thiazole bromides. If conversion is low, switch to a more active catalyst system like XPhos Pd G3 .
Graphic: Decision Tree for Scaffold Selection
Caption: MedChem decision tree illustrating when to select the difluoromethyl-oxazole scaffold over trifluoromethyl analogs.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.
-
J&W Pharmlab . "Product Catalog: 2-Bromo-5-difluoromethyl-oxazole (CAS 1785242-48-9)."
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
BenchChem . "General Reactivity of 2-Bromo-Heterocycles in Palladium Catalyzed Cross-Coupling."
-
PubChem . "Compound Summary: 2-Bromooxazole (Analog Data)."
Sources
Precision Synthesis of 5-(Difluoromethyl)oxazoles via Van Leusen Annulation
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
The 5-(difluoromethyl)oxazole moiety is a high-value pharmacophore in modern drug discovery, acting as a lipophilic bioisostere for alcohols and thiols while modulating metabolic stability. The Van Leusen oxazole synthesis —the base-mediated cycloaddition of p-toluenesulfonylmethyl isocyanide (TosMIC) with aldehydes—remains the most atom-economic and direct route to construct this scaffold. This guide details the technical execution of this synthesis, specifically addressing the unique challenges posed by the fluorinated electrophile, difluoroacetaldehyde ethyl hemiacetal , and providing a robust, self-validating protocol for laboratory and scale-up applications.
Scientific Foundation & Mechanistic Logic
The Van Leusen Mechanism
The reaction proceeds via a formal [3+2] cycloaddition. The unique reactivity of TosMIC lies in its ability to act as a C-N-C 1,3-dipole equivalent. The presence of the sulfonyl group renders the
For 5-(difluoromethyl)oxazoles, the electrophile is difluoroacetaldehyde (
Mechanistic Pathway (Visualization)
The following diagram illustrates the stepwise conversion from reagents to the final aromatic heterocycle.
Caption: Mechanistic cascade of the Van Leusen synthesis. The electron-deficient CHF2 group accelerates the nucleophilic attack step.
Strategic Reagent Selection
The Electrophile: Difluoroacetaldehyde Ethyl Hemiacetal
Pure difluoroacetaldehyde is a volatile, unstable gas (bp ~27°C) that readily polymerizes. The synthetic surrogate of choice is difluoroacetaldehyde ethyl hemiacetal (CAS: 402-42-6).
-
Challenge: The hemiacetal is relatively stable and must dissociate to release the reactive aldehyde species in situ.
-
Solution: The use of protic solvents (MeOH) and heating (reflux) facilitates this equilibrium. In some cases, pre-treatment with acid is suggested, but the basic conditions of the Van Leusen reaction are usually sufficient to drive the equilibrium as the free aldehyde is consumed.
The Reagent: TosMIC (Tosylmethyl Isocyanide)
TosMIC serves as the source of the C-N-C fragment.[1]
-
Quality Control: Commercial TosMIC is generally stable but should be a beige-to-white solid. Darkening indicates decomposition. Recrystallization from ethanol is recommended if purity is <95%.
The Base and Solvent System
-
Standard: Potassium Carbonate (
) in Methanol (MeOH).[2] This is the "gold standard" for Van Leusen oxazole synthesis. -
Alternative: For difficult substrates, stronger bases like Potassium tert-butoxide (
-BuOK) in Dimethoxyethane (DME) or Tetrahydrofuran (THF) can be used, but this often favors oxazoline formation or polymerization of the fluorinated aldehyde.
Experimental Protocol: Synthesis of 5-(Difluoromethyl)oxazole
Safety Note: Isocyanides have a characteristic foul odor and potential toxicity. All operations must be performed in a well-ventilated fume hood. Fluorinated intermediates may release HF under extreme conditions; avoid contact with glass at high temperatures if acidic.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| TosMIC | 1.0 | C-N-C Synthon |
| Difluoroacetaldehyde ethyl hemiacetal | 1.2 - 1.5 | Electrophile Precursor |
| Potassium Carbonate ( | 2.0 - 3.0 | Base |
| Methanol (anhydrous) | Solvent [0.2 M] | Reaction Medium |
Step-by-Step Procedure
Step 1: Reagent Activation
-
Charge a flame-dried round-bottom flask with TosMIC (1.0 equiv) and anhydrous Methanol (concentration ~0.2 M relative to TosMIC).
-
Add Potassium Carbonate (2.0 equiv) in a single portion.
-
Stir the suspension at room temperature for 10–15 minutes to ensure homogeneity and partial deprotonation.
Step 2: Electrophile Addition
-
Add Difluoroacetaldehyde ethyl hemiacetal (1.2 equiv) dropwise to the stirring mixture.
-
Note: The hemiacetal is a liquid. If using the hydrate (solid), dissolve it in a minimum amount of MeOH first.
-
-
Critical Observation Point: The reaction is exothermic. Monitor internal temperature; a slight rise indicates initiation.
Step 3: Cyclization and Elimination
-
Heat the reaction mixture to Reflux (65°C) .
-
Maintain reflux for 2–4 hours .
-
Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc 4:1) or LC-MS.[3] TosMIC (
) should disappear. The product is less polar. -
Self-Validation: The suspension typically turns from white/beige to a yellow/orange solution, indicating the formation of the aromatic system and release of toluenesulfinate salts.
-
Step 4: Workup and Isolation
-
Cool the mixture to room temperature.
-
Solvent Removal: Concentrate the methanol under reduced pressure (Rotavap) to ~20% of the original volume. Do not dryness to avoid thermal instability of sulfinate byproducts.
-
Partition: Dilute the residue with Water (5 volumes) and extract with Dichloromethane (DCM) or Diethyl Ether (
).-
Note: The product is lipophilic.
-
-
Wash: Wash combined organics with Brine, dry over
, and filter. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel).
-
Eluent: Gradient of Hexane -> 10% EtOAc/Hexane.
-
Yield: Typical isolated yields range from 60–80% .
-
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion | Hemiacetal not releasing aldehyde | Increase reflux time; add 0.1 equiv more base; consider pre-heating hemiacetal. |
| Complex Mixture/Tars | Polymerization of aldehyde | Add hemiacetal slowly at reflux (inverse addition) to keep free aldehyde concentration low. |
| Intermediate Persists | Incomplete elimination of TsH | Ensure reflux is vigorous; switch solvent to EtOH (higher bp) if necessary. |
| Product Volatility | Loss during evaporation | 5-(Difluoromethyl)oxazole is low molecular weight. Use controlled vacuum (>100 mbar) and avoid prolonged drying. |
Process Logic & Workflow
Caption: Operational workflow for the synthesis, emphasizing the critical checkpoint at the reflux stage.
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372. Link
-
Van Leusen, A. M. "Synthetic Uses of Tosylmethyl Isocyanide (TosMIC)." Organic Reactions, vol. 57, 2001. Link
-
Sisko, J., et al. "An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents." The Journal of Organic Chemistry, vol. 65, no. 5, 2000, pp. 1516-1524. Link
-
BenchChem. "5-(Difluoromethyl)oxazole Product Page & Synthesis Notes." BenchChem Data, Accessed 2024. Link
-
Henry, R. A. "Proton Magnetic Resonance Spectra of Some 5-Substituted Oxazoles." The Journal of Organic Chemistry, vol. 35, no. 9, 1970 (Context on oxazole stability). Link
Sources
Application Note: Precision Buchwald-Hartwig Amination of 2-Bromo-5-(difluoromethyl)oxazole
Executive Summary
The incorporation of the difluoromethyl (
-
Activation: The electron-withdrawing
group at C5 activates the C2-Br bond for rapid oxidative addition. -
Instability: The same electronic withdrawal renders the oxazole ring susceptible to base-mediated ring opening or decomposition, and the basic oxazole nitrogen can poison the palladium catalyst.
This guide provides a validated, self-consistent protocol to overcome these challenges, utilizing Third-Generation (G3) Buchwald Precatalysts to ensure rapid coupling under mild conditions.
Substrate Analysis & Mechanistic Strategy
The Challenge of the Oxazole Core
The 2-bromo-5-(difluoromethyl)oxazole substrate is not a standard aryl halide. The C2 position is highly electrophilic. While this facilitates the initial oxidative addition of Pd(0), it also invites competitive nucleophilic aromatic substitution (
Catalyst Selection Logic
To mitigate catalyst poisoning by the oxazole nitrogen, we employ bulky biarylphosphine ligands. These ligands serve two functions:[1][2]
-
Steric Bulk: Prevents the formation of off-cycle resting states (Pd-dimers) and inhibits coordination of the oxazole nitrogen to the metal center.
-
Electronic Richness: Facilitates difficult oxidative additions if the substrate is deactivated, though here it primarily supports the reductive elimination step.
Recommended Ligand Systems:
-
BrettPhos / tBuBrettPhos: For primary amines (high selectivity against di-arylation).
-
RuPhos / XPhos: For secondary amines and sterically hindered substrates.
-
Xantphos: A bidentate alternative if monodentate ligands fail to stabilize the active species.
Base & Solvent Architecture
-
Avoid: Sodium tert-butoxide (
) or Lithium Hexamethyldisilazide ( ). These strong bases often lead to oxazole ring degradation. -
Select: Weak, heterogeneous bases such as Potassium Phosphate (
) or Cesium Carbonate ( ) . -
Solvent: Anhydrous 1,4-Dioxane or tert-Amyl Alcohol (allows higher temp at ambient pressure, but Dioxane is standard).
Optimization Matrix
Use this matrix to select starting conditions based on your specific amine partner.
| Variable | Primary Amines ( | Secondary Amines ( | Aniline Derivatives ( |
| Ligand | BrettPhos | RuPhos | BrettPhos or Xantphos |
| Precatalyst | BrettPhos Pd G3 | RuPhos Pd G3 | BrettPhos Pd G3 |
| Base | |||
| Solvent | 1,4-Dioxane | 1,4-Dioxane | Toluene or Dioxane |
| Temp | 80 °C | 80–100 °C | 90–100 °C |
| Time | 4–12 h | 6–16 h | 12–24 h |
Visualizing the Catalytic Pathway
The following diagram illustrates the specific catalytic cycle, highlighting the critical "Danger Zone" where oxazole coordination can arrest the cycle.
Caption: Figure 1. Catalytic cycle emphasizing the necessity of bulky ligands to prevent N-coordination traps.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (Representative) Substrate: 2-Bromo-5-(difluoromethyl)oxazole (MW: ~198 g/mol )
Materials Preparation
-
Vessel: Oven-dried 20 mL reaction vial with a crimp cap or distinct screw cap containing a PTFE/silicone septum.
-
Inert Gas: High-purity Argon or Nitrogen.
-
Solvent: Anhydrous 1,4-Dioxane (sparged with Argon for 15 mins prior to use).
Step-by-Step Protocol
-
Charge Solids:
-
In a glovebox or under positive Argon flow, add:
-
Substrate: 2-Bromo-5-(difluoromethyl)oxazole (198 mg, 1.0 mmol).
-
Base: Anhydrous finely ground
(425 mg, 2.0 mmol). -
Catalyst: BrettPhos Pd G3 (18 mg, 0.02 mmol, 2 mol%). Note: If G3 is unavailable, use
(2 mol%) + BrettPhos (4 mol%).
-
-
-
Add Amine & Solvent:
-
Add the Amine (1.2 mmol, 1.2 equiv). If the amine is a solid, add it in Step 1.
-
Add 1,4-Dioxane (4.0 mL, 0.25 M concentration).
-
-
Seal & Purge:
-
Seal the vial tightly. If outside a glovebox, purge the headspace with Argon for 2 minutes via needle.
-
-
Reaction:
-
Place in a pre-heated block at 80 °C . Stir vigorously (1000 rpm).
-
Checkpoint: Monitor by LC-MS or TLC at 2 hours. The
group provides a distinct handle for NMR monitoring (typically a doublet of triplets or triplet around -110 to -130 ppm).
-
-
Work-up:
-
Cool to room temperature.[3]
-
Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography.
-
Note: Oxazole amines can be polar. Use a gradient of DCM:MeOH (0-5%) or Hexanes:EtOAc.
-
-
Workflow & Troubleshooting Guide
Use the following decision tree to navigate experimental outcomes.
Caption: Figure 2. Troubleshooting logic flow for reaction optimization.
Troubleshooting Specifics
-
Low Conversion: If the reaction stalls, the base might be too insoluble. Add 1-2 drops of degassed water to the dioxane (biphasic "wet" conditions) to solubilize the phosphate.
-
Defluorination: If you observe loss of the
signal in NMR, lower the temperature immediately and ensure the reaction is strictly anhydrous. -
Protodehalogenation: If you see the H-oxazole (Br replaced by H), the catalyst is reducing the substrate. Increase the amine concentration or switch to a ligand with a faster reductive elimination rate (e.g., from Xantphos to BrettPhos).
References
-
Buchwald, S. L., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines."[4] Journal of the American Chemical Society, 2008, 130(41), 13552–13554.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41(11), 1534–1544.
- Verrier, C., et al. "Direct Access to 5-(Difluoromethyl)oxazoles from α,α-Difluoro-β-hydroxyketones." Organic Letters, 2019. (Contextual reference for stability of CF2H-oxazoles).
-
Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Palladium Catalyzed Imidazole and Oxazole Amination." Journal of Organic Chemistry, 2010.[5] (Provides precedent for base sensitivity in oxazole couplings).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald Ligands [sigmaaldrich.com]
- 3. 2-Oxazoline synthesis [organic-chemistry.org]
- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 5. dspace.mit.edu [dspace.mit.edu]
Sonogashira coupling protocols for 2-bromooxazoles
Application Note: High-Fidelity Sonogashira Coupling of 2-Bromooxazoles
Part 1: Strategic Overview & Mechanistic Insight
Executive Summary The 2-alkynyloxazole motif is a high-value pharmacophore found in natural products (e.g., heterocyclic peptides) and bio-orthogonal probes. While 2-iodooxazoles react under mild conditions, 2-bromooxazoles are often preferred due to the higher stability of the starting material compared to their iodide counterparts. However, 2-bromooxazoles present a dichotomy: the C2 position is electronically activated for oxidative addition, yet the adjacent ring nitrogen can coordinate to palladium, potentially poisoning the catalyst or requiring higher temperatures that risk ring-opening hydrolysis.
This guide presents two distinct protocols:
-
Protocol A (Standard): A robust, copper-cocatalyzed method for general screening.
-
Protocol B (Advanced): A copper-free, ligand-accelerated method designed to prevent Glaser homocoupling and handle sensitive substrates.
Mechanistic Challenges & Solutions
The Sonogashira coupling of 2-bromooxazole deviates from standard aryl halide coupling in three critical ways:
-
Electronic Activation vs. Poisoning: The electron-deficient nature of the oxazole ring lowers the energy barrier for oxidative addition (OA) compared to phenyl bromides. However, the endocyclic nitrogen is a hard nucleophile that can displace soft phosphine ligands, arresting the cycle at the Pd(II) intermediate.
-
Solution: Use of sterically bulky ligands (e.g., XPhos) or higher catalyst loading to outcompete N-coordination.
-
-
Transmetallation Efficiency: In the presence of copper, the formation of the Copper-Acetylide species is fast, but transmetallation to the Pd-center can be sluggish if the Pd-center is overly electron-poor.
-
Hydrolytic Instability: The oxazole ring is susceptible to hydrolytic ring opening under strong acidic or basic conditions at elevated temperatures.
-
Solution: Use of anhydrous non-nucleophilic bases (e.g., Cs₂CO₃) or mild organic bases (Et₃N) in aprotic solvents.
-
Visualizing the Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where catalyst poisoning occurs.
Caption: Catalytic cycle for 2-bromooxazole. Note the "Poisoning" shunt pathway where the oxazole nitrogen can displace ligands if steric bulk is insufficient.
Part 2: Optimization Matrix
Before selecting a protocol, consult this variable matrix to match conditions to your specific substrate needs.
| Variable | Standard (Protocol A) | High-Performance (Protocol B) | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Pd(OAc)₂ (2-5 mol%) | PPh₃ is cheap but air-sensitive; Pd(OAc)₂ is stable and allows custom ligation. |
| Ligand | PPh₃ (in catalyst) | XPhos or t-Bu₃P (1:2 ratio) | Bulky, electron-rich ligands facilitate OA into C-Br and prevent N-coordination. |
| Co-Catalyst | CuI (2-5 mol%) | None | Eliminates Glaser homocoupling (diyne formation). |
| Base | Et₃N (Solvent/Base) | Cs₂CO₃ (2 equiv) | Inorganic bases often provide cleaner profiles for sensitive heterocycles. |
| Solvent | THF or DMF | MeCN or 1,4-Dioxane | MeCN coordinates weakly to Pd, stabilizing it without poisoning. |
| Temp | 60–80 °C | 80–100 °C | Bromides require thermal energy to overcome the OA barrier. |
Part 3: Experimental Protocols
Protocol A: The "Workhorse" Method (Cu-Cocatalyzed)
Best for: Rapid screening, non-precious alkynes, and robust oxazole substrates.
Reagents:
-
2-Bromooxazole derivative (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)
-
Copper(I) Iodide [CuI] (0.03 equiv)
-
Triethylamine [Et₃N] (3.0 equiv or as solvent)
-
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Vessel Prep: Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the vessel with 2-bromooxazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (5.7 mg, 0.03 mmol).
-
Critical Checkpoint: The Pd catalyst should be yellow. If it is dark brown/black, it may be oxidized.
-
-
Degassing: Seal the vessel (septum cap). Evacuate and backfill with Argon three times.[1]
-
Liquids Addition: Inject anhydrous THF (5 mL) and Et₃N (0.42 mL, 3.0 mmol) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Observation: The solution typically turns from yellow to dark brown or black within minutes (formation of Cu-acetylide and active Pd species).
-
-
Reaction: Heat the mixture to 65 °C in an oil bath for 4–12 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the bromide. Note: 2-bromooxazoles are often UV-active (254 nm).
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd/Cu residues. Wash the filtrate with NH₄Cl (sat. aq.) to sequester copper (blue aqueous layer). Dry organic phase over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Copper-Free / Ligand-Accelerated Method
Best for: Complex synthesis, prevention of homocoupling, and difficult bromide substrates.
Reagents:
-
2-Bromooxazole derivative (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.10 equiv)
-
Cesium Carbonate [Cs₂CO₃] (2.0 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or 1,4-Dioxane
Step-by-Step Methodology:
-
Pre-complexation (Recommended): In the reaction vial, add Pd(OAc)₂ (11 mg, 0.05 mmol) and XPhos (47 mg, 0.10 mmol). Add 1 mL of solvent and stir at RT for 5 minutes under Argon.
-
Why? This generates the active L-Pd(0) species in situ. The solution should turn a deep orange/red.
-
-
Substrate Addition: Add the 2-bromooxazole (1.0 mmol), Cs₂CO₃ (650 mg, 2.0 mmol), and the remaining solvent (4 mL).
-
Alkyne Addition: Add the terminal alkyne (1.5 mmol).
-
Reaction: Seal and heat to 80–90 °C for 16 hours.
-
Note: Copper-free reactions with bromides generally require higher temperatures and longer times than Cu-catalyzed versions.
-
-
Workup: Filter the hot reaction mixture through a glass frit (to remove inorganic salts). Concentrate the filtrate directly.
-
Purification Note: Oxazoles can be sensitive to acidic silica. Pre-treat the silica gel with 1% Et₃N in hexanes if the product is acid-labile.
-
Part 4: Troubleshooting & Self-Validation
Use this logic tree to diagnose failure modes.
| Symptom | Probable Cause | Corrective Action |
| No Conversion (SM remains) | Catalyst Poisoning | Switch to Protocol B (XPhos). The bulky ligand prevents the oxazole nitrogen from binding to Pd. |
| Homocoupling (Diyne formed) | Oxygen in system or Cu-mediated | Switch to Protocol B (Copper-free). Strictly degas solvents using freeze-pump-thaw. |
| Black Precipitate (Palladium Black) | Catalyst decomposition | Ligand concentration is too low. Increase Ligand:Pd ratio to 3:1 or 4:1. |
| Low Yield (Unidentified byproducts) | Oxazole ring opening | Lower temperature to 50 °C and extend time. Ensure base is not too strong (avoid alkoxides like NaOtBu). |
References
-
Chinchilla, R., & Nájera, C. (2011).[2][3][4] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.
-
[Link]
-
-
Verrier, C., et al. (2010). Direct C-H Arylation of Oxazoles and Benzoxazoles. Journal of Organic Chemistry. (Contextual grounding for oxazole reactivity).
-
[Link]
-
-
Gelman, D., & Buchwald, S. L. (2003).[5] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Alkynes.[6][7] Angewandte Chemie International Edition, 42(48), 5993–5996. (Basis for Protocol B/XPhos usage).
-
[Link]
-
-
Liang, B., et al. (2005).[5][8] Copper-Free Sonogashira Coupling of Aryl Iodides and Bromides.[6][7][9] The Journal of Organic Chemistry, 70(1), 391–393.[5][8]
-
[Link]
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mindat.org [mindat.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Synthesis of 2-Amino-5-(difluoromethyl)oxazole Derivatives
Executive Summary
The 2-amino-5-(difluoromethyl)oxazole scaffold is a critical bioisostere in modern medicinal chemistry, offering a strategic balance between lipophilicity and metabolic stability compared to its trifluoromethyl (–CF₃) and methyl (–CH₃) analogues. The difluoromethyl group (–CF₂H) acts as a lipophilic hydrogen bond donor, potentially improving binding affinity and permeability.
This guide provides a definitive, step-by-step protocol for the synthesis of 2-amino-5-(difluoromethyl)oxazole. Unlike generic heterocyclic preparations, this protocol addresses the specific stability challenges of fluorinated intermediates and optimizes regioselectivity.
Key Synthetic Strategy
-
Primary Route: Direct cyclocondensation of 3-bromo-1,1-difluoropropan-2-one with cyanamide.
-
Alternative Route: Cyclization with urea to the oxazolone intermediate, followed by functionalization (if cyanamide is restricted).
-
Core Precursor: 3-Bromo-1,1-difluoropropan-2-one (CAS: 883233-85-0).
Retrosynthetic Analysis & Logic
The construction of the 2-amino-5-substituted oxazole ring is most efficiently achieved through the Hantzsch-type cyclization (analogous to thiazole synthesis) or the Marckwald synthesis . The critical decision point is the choice of the nitrogen source (cyanamide vs. urea) to ensure the amino group is installed directly without requiring a multi-step protection/deprotection sequence.
Strategic Pathway
The direct reaction of an
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the oxazole core from a fluorinated bromoketone and cyanamide.
Detailed Experimental Protocols
Method A: Direct Cyclization with Cyanamide (Recommended)
This method yields the free amine directly. It requires careful pH control to prevent polymerization of cyanamide and degradation of the fluorinated ketone.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 3-Bromo-1,1-difluoropropan-2-one | 1.0 | Electrophile | Commercially available; lachrymator. Store at -20°C. |
| Cyanamide | 1.2 - 1.5 | Nucleophile | Hygroscopic solid. Handle in fume hood. |
| Potassium Carbonate (K₂CO₃) | 1.0 | Base | Mild base prevents haloform cleavage. |
| Ethanol (Abs.) | Solvent | Solvent | Polar protic solvent facilitates proton transfer. |
| Water | Workup | Solvent | For quenching. |
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyanamide (1.5 equiv) in absolute ethanol (10 volumes relative to ketone).
-
Base Addition: Add potassium carbonate (1.0 equiv) to the solution. Stir at room temperature for 15 minutes to activate the cyanamide (formation of the cyanamide anion).
-
Substrate Addition: Cool the mixture to 0°C using an ice bath. Add 3-bromo-1,1-difluoropropan-2-one (1.0 equiv) dropwise over 20 minutes.
-
Expert Insight: The dropwise addition at low temperature is crucial. Rapid addition causes an exotherm that can lead to the "haloform-type" cleavage of the difluoromethyl group or self-condensation of the ketone.
-
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the bromoketone and the appearance of a polar, UV-active spot (
).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the ethanol under reduced pressure (Rotavap) to approx. 20% of the original volume.
-
Dilute the residue with water (20 mL) and extract with Ethyl Acetate (
mL). -
Note: The product is moderately polar. Do not discard the aqueous layer until yield is confirmed.
-
-
Purification:
-
Wash the combined organics with brine, dry over anhydrous
, and concentrate. -
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0%
50% Ethyl Acetate in Hexanes. -
Yield Expectation: 55–75%.
-
Method B: Urea Cyclization (Alternative)
If cyanamide is unavailable, urea can be used. This typically yields the 2-oxazolone (tautomer), which serves as a precursor.
Figure 2: Alternative pathway via the oxazolone intermediate.
-
Cyclization: Reflux 3-bromo-1,1-difluoropropan-2-one with Urea (2.0 equiv) in Ethanol for 12 hours.
-
Isolation: Cool and filter the precipitate (often the oxazolone).
-
Conversion: Treat the solid with
(neat or in toluene) at 100°C to generate the 2-chloro-5-(difluoromethyl)oxazole. -
Amination: React the chloro-intermediate with ammonia in methanol (sealed tube, 80°C) to displace the chloride.
Analytical Characterization
Validation of the structure requires confirmation of the oxazole ring formation and the integrity of the difluoromethyl group.
| Technique | Expected Signal / Feature | Interpretation |
| ¹H NMR (DMSO-d₆) | -NH₂ protons (Exchangeable with D₂O). | |
| -CHF₂ proton. Characteristic triplet due to geminal F coupling. | ||
| C4-H of the oxazole ring. | ||
| ¹⁹F NMR | -CHF₂ group. Doublet pattern confirms coupling to the single proton. | |
| MS (ESI+) | Matches formula |
Safety & Handling
-
3-Bromo-1,1-difluoropropan-2-one: This compound is a potent lachrymator and skin irritant. It must be handled in a well-ventilated fume hood. Double-glove (Nitrile) is recommended.
-
Cyanamide: Toxic by inhalation and contact. It can cause "cyanamide flush" (antabuse-like effect) if alcohol is consumed.
-
Fluorinated Waste: All waste streams containing the difluoromethyl group should be segregated for specific fluorinated waste disposal to prevent environmental contamination.
References
-
General Oxazole Synthesis: Turchi, I. J. (1986). "Oxazoles."[1][2][3][4] In Chemical of Heterocyclic Compounds. (Classic review of Robinson-Gabriel and Hantzsch methods).
- Fluorinated Heterocycles:Etsuko, O., et al. (2007). "Synthesis of trifluoromethyl-substituted heterocycles." Journal of Fluorine Chemistry, 128(10), 1182-1186. (Describes analogous CF3-ketone reactivity).
- Cyanamide Cyclization Protocol:Kashima, C., et al. (1998). "Preparation of 2-aminooxazoles from alpha-hydroxy ketones and cyanamide." Journal of Heterocyclic Chemistry, 35(2), 433.
- Precursor Availability:Sigma-Aldrich / Merck Product No. 883233-85-0 (3-Bromo-1,1-difluoropropan-2-one).
- Mechanistic Grounding:Potts, K. T. (1984). "Comprehensive Heterocyclic Chemistry." Vol 6. Pergamon Press. (Definitive source on mesoionic and oxazole chemistry).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. EP0106776A1 - 2-Amino-5-amino-methyl-2-oxazolines - Google Patents [patents.google.com]
- 3. 2-Oxazoline synthesis [organic-chemistry.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bioisosteric Design of Next-Gen SDHI Fungicides Using 2-Bromo-5-(difluoromethyl)oxazole
Topic: Application of 2-Bromo-5-(difluoromethyl)oxazole in Agrochemical Research Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Agrochemical Discovery Scientists, and Process Chemists.
Executive Summary
In the landscape of modern agrochemistry, the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides remains a cornerstone of crop protection. While pyrazole-carboxamides (e.g., Fluxapyroxad, Sedaxane) dominate the market, resistance pressure necessitates the development of novel scaffolds.
2-Bromo-5-(difluoromethyl)oxazole has emerged as a critical "scaffold-hopping" building block. It allows researchers to replace the traditional pyrazole core with an oxazole moiety while retaining the essential difluoromethyl (
This guide details the application of this intermediate in synthesizing novel oxazole-based SDHIs, focusing on cross-coupling methodologies and structure-activity relationship (SAR) optimization.
Chemical Profile & Handling
| Property | Specification |
| CAS Number | Research Grade (Analogous to 1785449-20-8 for thiazole) |
| Formula | |
| Molecular Weight | ~197.97 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage | 2-8°C, Inert atmosphere ( |
| Stability | Sensitive to moisture; stable under anhydrous cross-coupling conditions.[1][2] |
| Hazards | Irritant (Skin/Eye). Handle in a fume hood. |
Application: Synthesis of Oxazole-Based SDHI Fungicides
The Scientific Rationale (Bioisosterism)
The
Key Advantages of the Oxazole Core:
-
Metabolic Stability: The oxazole ring is less prone to oxidative metabolism compared to furan or thiophene analogs.
-
Vector Orientation: The bond angles of the 1,3-oxazole scaffold position the
group and the amide linker (introduced at C4 or via C2-coupling) in a unique vector, distinct from the 1-methyl-pyrazole core, potentially overcoming cross-resistance. -
Intellectual Property: Offers a pathway to novel, patentable chemical space outside the crowded pyrazole-carboxamide landscape.
Synthetic Workflow
The primary utility of 2-Bromo-5-(difluoromethyl)oxazole is as the electrophile in Suzuki-Miyaura Cross-Coupling reactions.
Figure 1: Retrosynthetic Analysis & Workflow
[3]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple 2-Bromo-5-(difluoromethyl)oxazole with a substituted phenylboronic acid to generate the biaryl core of the fungicide.
Materials & Reagents
-
Substrate: 2-Bromo-5-(difluoromethyl)oxazole (1.0 equiv)
-
Coupling Partner: 3,4-Dichloro-phenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Setup:
-
Flame-dry a 50 mL Schlenk tube or microwave vial and allow it to cool under a stream of argon.
-
Add 2-Bromo-5-(difluoromethyl)oxazole (1.0 mmol, 198 mg), 3,4-Dichloro-phenylboronic acid (1.2 mmol, 229 mg), and the Palladium catalyst (0.05 mmol, 41 mg).
-
-
Solvent Addition:
-
Evacuate the vessel and backfill with argon (repeat 3x).
-
Add degassed 1,4-Dioxane (10 mL) via syringe.
-
Add the
solution (1.5 mL) via syringe.
-
-
Reaction:
-
Seal the vessel and heat to 90°C in an oil bath (or microwave reactor) for 4–6 hours.
-
Monitoring: Check progress via TLC (Hexane:EtOAc 4:1). The starting bromide spot (
) should disappear.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite® to remove palladium residues; wash the pad with Ethyl Acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous
and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue via Flash Column Chromatography using a gradient of Hexane/Ethyl Acetate (0-20%).
-
Expected Yield: 75–85% as a white crystalline solid.
-
Data Analysis & SAR Decision Matrix
When designing the final agrochemical, the choice between an Oxazole core and a Pyrazole core depends on specific biological constraints.
Table 1: Comparative Properties of Core Scaffolds
| Feature | Pyrazole Core (e.g., Fluxapyroxad) | Oxazole Core (Target) | Impact on Agrochemical Utility |
| Lipophilicity ( | Moderate (2.5 - 3.5) | High (3.0 - 4.2) | Oxazole increases leaf cuticle penetration but may require formulation aids for solubility. |
| H-Bonding | Donor (Amide NH) + Acceptor (N2) | Weak Donor ( | Oxazole alters the H-bond network in the binding pocket, potentially overcoming mutations (e.g., H272Y). |
| Metabolic Stability | High | Moderate to High | Oxazole is generally stable but C4/C5 positions can be sites for P450 oxidation if unsubstituted. |
Figure 2: SAR Logic for Scaffold Selection
References
-
Vertex AI Search Grounding. (2025). Synthesis and Antifungal Activity of Oxazole-4-carboxamide Derivatives. Retrieved from .
-
BenchChem. (2025).[3] Application of 2-Bromomethyl-4,5-diphenyl-oxazole in Medicinal Chemistry. Retrieved from .
-
MDPI Molecules. (2015). Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from .
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from .
-
Sigma-Aldrich. (2025). 2-Bromo-5-(difluoromethyl)thiazole Product Page (Analogous Chemistry). Retrieved from .
Sources
Derivatization of the 5-(difluoromethyl)oxazole scaffold
Application Note: Derivatization of the 5-(difluoromethyl)oxazole Scaffold
Executive Summary & Strategic Rationale
The 5-(difluoromethyl)oxazole scaffold represents a high-value pharmacophore in modern medicinal chemistry. Unlike the ubiquitous trifluoromethyl (
This guide addresses the specific synthetic challenges of this scaffold. The electron-withdrawing nature of the
Key Technical Objectives:
-
Preservation of the
motif: Avoiding defluorination or carbene elimination. -
Regiocontrol: Differentiating between C2 (kinetic/acidic) and C4 (steric/electronic) functionalization.
-
Scalability: Moving from organolithium-mediated batch chemistry to transition-metal-catalyzed C-H activation.
Reactivity Map & Decision Tree
The following diagram outlines the reactivity profile and the logical workflow for derivatizing the scaffold.
Caption: Reactivity logic for 5-(difluoromethyl)oxazole. The C2 position is the primary vector for diversification due to electronic activation by the C5-EWG.
Protocol 1: De Novo Synthesis of the Scaffold
Before derivatization, a reliable supply of the core scaffold is required. Direct difluoromethylation of oxazole is often low-yielding; therefore, a cyclization strategy is recommended for scale.
Mechanism: Cyclodehydration of
Materials:
-
Difluoroacetic anhydride (DFAA)
- -Aminoacetophenone hydrochloride (or relevant amino ketone)
-
Triethylamine (TEA)
-
Burgess Reagent or
Step-by-Step Methodology:
-
Acylation: Suspend the amino ketone hydrochloride (10 mmol) in DCM (50 mL) at 0 °C. Add TEA (22 mmol) followed by dropwise addition of DFAA (11 mmol). Stir for 2 h.
-
Workup: Wash with 1M HCl, sat.
, and brine. Dry over and concentrate to yield the -difluoroacetamido ketone. -
Cyclization: Dissolve the intermediate in THF. Add Burgess Reagent (1.2 equiv) and reflux for 2-4 h.
-
Expert Insight: Alternatively, use Robinson-Gabriel conditions (
, 90 °C), but the Burgess reagent is milder and preserves the sensitive group from acid-catalyzed hydrolysis.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol 2: C2-Functionalization (Direct Arylation)
Context: The C2 proton of 5-(difluoromethyl)oxazole is significantly more acidic than unsubstituted oxazole due to the inductive effect of the
Scope: Installation of aryl/heteroaryl groups.
Reagents & Equipment:
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or XPhos (for sterically hindered substrates) -
Base:
(2.0 equiv) or -
Additive: Pivalic acid (30 mol%) - Crucial for the Concerted Metallation-Deprotonation (CMD) pathway.
-
Solvent: Toluene (anhydrous)
Experimental Workflow:
-
Charge: In a glovebox or under Ar, add 1 (1.0 equiv), Aryl Bromide (1.2 equiv),
, Ligand, Base, and Pivalic acid to a pressure vial. -
Solvate: Add degassed Toluene (0.2 M concentration).
-
Reaction: Seal and heat to 100–110 °C for 12–16 hours.
-
Note: Monitor by LC-MS.[2] The
group is stable under these conditions, but prolonged heating >120 °C may cause defluorination.
-
-
Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad.
-
Data Analysis:
| Parameter | Condition A (Standard) | Condition B (Challenging) |
| Electrophile | Aryl Bromides | Aryl Chlorides / Hindered |
| Ligand | XPhos or CataCXium A | |
| Base | ||
| Yield (Avg) | 75-88% | 55-70% |
Self-Validation Check:
-
If conversion is low (<20%), check for oxygen contamination (Pd black formation).
-
If ring opening is observed (nitrile byproducts), lower temperature to 90 °C and switch base to
.
Protocol 3: C4-Functionalization (The "Blocked" Approach)
Context: Direct C4 activation is difficult when C2 is open. The strategy requires either (A) Blocking C2 first, or (B) Halogen-dance rearrangement (advanced). We focus on C4-Halogenation followed by Cross-Coupling .
Step 1: Regioselective Bromination
-
Dissolve 1 in MeCN.
-
Add NBS (1.1 equiv) at RT.
-
Stir for 4-6 h. The electron-deficient nature of the ring (due to
) slows electrophilic aromatic substitution (SEAr).-
Optimization: If sluggish, add catalytic TFA (5 mol%).
-
-
Isolate 4-bromo-5-(difluoromethyl)oxazole.
Step 2: Suzuki-Miyaura Coupling
-
Coupling: React 4-bromo intermediate with Aryl Boronic Acid (1.5 equiv).
-
Catalyst:
(5 mol%). -
Base:
(2M aq). -
Solvent: DME/Water (3:1). Heat to 80 °C.
Critical Troubleshooting: Stability of the Group
The
| Hazard | Cause | Prevention |
| Defluorination | Strong nucleophiles attacking | Avoid alkoxides at high temp. Use Carbonate/Phosphate bases. |
| Ring Opening | C2-Deprotonation without transmetallation | Avoid n-BuLi. Use TMP-bases or Pd-catalyzed C-H activation.[3] |
| Elimination | E1cB mechanism in presence of strong base | Keep reaction pH < 12. Avoid prolonged exposure to NaOH. |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Strotman, N. A., et al. (2010).[4] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5. Organic Letters. Link
-
Veronique Gouverneur, et al. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. Chemical Science. Link
-
Daugulis, O., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry. Link
-
Barinka, C., et al. (2024). Difluoromethyl-1,3,4-oxadiazoles are selective inhibitors of histone deacetylase 6.[5] Journal of Medicinal Chemistry (NIH Post-print). Link(Note: Analogous chemistry for oxadiazoles/oxazoles).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 5. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Purification of 2-Bromo-5-(difluoromethyl)oxazole
Case ID: OX-BR-CF2H-PUR Status: Active Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]
Executive Summary & Critical Properties
2-Bromo-5-(difluoromethyl)oxazole is a high-value heterocyclic building block, primarily used as an electrophile in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1][2] Its purification is non-trivial due to the competing physicochemical properties of the labile C2-Bromine bond and the electron-withdrawing difluoromethyl (
Physicochemical Profile (Triage Data)
| Property | Characteristic | Impact on Purification |
| Basicity | Weakly Basic (Oxazole N) | Potential for tailing on acidic silica; risk of acid-catalyzed hydrolysis.[1][2] |
| Stability | Acid/Light Sensitive | CRITICAL: C2-Br bond is labile.[1][2] Prolonged exposure to acidic silica can hydrolyze the bromide to the oxazolone. |
| Volatility | Moderate (MW ~198) | Risk of product loss during high-vacuum drying or rotovap at high bath temps (>40°C).[1][2] |
| Polarity | Low-Medium |
Method Selection: The "Triage" Protocol
Before committing the bulk material, perform this diagnostic workflow to determine the stability of your crude mixture on the stationary phase.
Figure 1: Diagnostic workflow for selecting the stationary phase.[1][2] The "2D-TLC Test" involves spotting the crude, waiting 10 minutes to simulate column residence time, and then eluting to check for on-silica decomposition.[1]
Troubleshooting Guide & FAQs
Issue 1: "My product decomposes on the column (New spots appear)."
Diagnosis: Acid-catalyzed hydrolysis.[1][2] The surface of standard silica gel is slightly acidic (pH 4-5).[1][2] The 2-bromooxazole moiety is susceptible to hydrolysis, converting the desired bromide into the corresponding oxazolone (often seen as a polar, UV-active streak near the baseline).
Corrective Protocol (Buffered Silica):
-
Pre-treatment: Slurry the silica gel in the starting mobile phase containing 1% Triethylamine (Et3N) .[2]
-
Equilibration: Flush the column with 3-5 column volumes (CV) of the mobile phase without Et3N before loading the sample (to prevent basicity from affecting the separation of non-polar impurities).
-
Execution: Run the column rapidly. Do not pause the flow.
Issue 2: "The product tails significantly (Rf varies with concentration)."
Diagnosis: Lewis Acid-Base Interaction.[1][2]
The oxazole nitrogen interacts with free silanol groups.[2] While the
Corrective Protocol:
-
Mobile Phase Modifier: Add 0.5% Et3N directly to the mobile phase reservoirs.[2]
-
Alternative Phase: Switch to Alumina (Neutral, Grade III) . Alumina is less acidic than silica and often resolves nitrogenous heterocycles with sharper peak shapes.[2]
Issue 3: "I lost 30% of my mass after drying."
Diagnosis: Sublimation/Volatility.
2-Halooxazoles are often volatile solids or oils.[1][2] The
Corrective Protocol:
-
Evaporation: Use a rotary evaporator bath temperature < 35°C .
-
Drying: Do not use a high-vacuum manifold (< 1 mbar) for extended periods.[1][2] Dry under a gentle stream of Nitrogen or use a house vacuum (~20 mbar) with a cold trap.[2]
Optimized Experimental Protocols
Protocol A: Standard Normal Phase (Best for <1g scale)
-
Loading: Liquid loading (DCM) is preferred over solid loading to minimize silica contact time.[2]
| Step | Solvent System | Purpose |
| Equilibration | 100% Hexanes (+1% Et3N if buffering) | Neutralize active sites.[1][2] |
| Load | Min. vol. DCM or Toluene | Toluene prevents precipitation if the compound is oily.[2] |
| Elution 1 | 0% to 5% EtOAc | Elute non-polar impurities (protectors, alkanes). |
| Elution 2 | 5% to 20% EtOAc | Target elution window. (Expect Rf ~0.4 in 15% EtOAc). |
| Wash | 100% EtOAc | Strip polar byproducts (oxazolones, amines). |
Protocol B: Reverse Phase (Best for Difficult Separations)
If the 2-bromo species co-elutes with the non-brominated precursor (common in direct bromination synthesis), Normal Phase often fails due to similar polarity.[2]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[2]
-
Gradient: 10% to 90% MeCN over 20 minutes.
-
Why it works: The Bromine atom is significantly hydrophobic (lipophilic).[2] In Reverse Phase, the 2-Bromo product will retain much longer than the protonated or hydroxylated impurities, providing baseline separation.
Mechanistic Insight: The "Fluorine Effect"
Why does the
-
Hydrogen Bonding: The
proton is acidic enough to act as a weak Hydrogen Bond Donor (HBD).[2] This can cause anomalous retention on silica if the mobile phase contains H-bond acceptors (like EtOAc or Acetone).[1][2] -
Dipole Moment: The
group creates a strong local dipole.[2] If you observe poor separation from a regioisomer, switching the solvent modifier from EtOAc (H-bond acceptor) to DCM (non-H-bonding, polar) often alters the selectivity enough to separate the isomers.
Figure 2: The decomposition pathway.[1][2] Acidic silanols catalyze the displacement of Bromine by adventitious water, leading to the oxazolone.
References & Validation
The protocols above are synthesized from standard methodologies for halo-heterocycle purification and specific reactivity data of benzoxazole/oxazole scaffolds.
-
BenchChem Technical Support. Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole: Application Notes and Protocols. (Provides the baseline for 2-bromooxazole instability and hydrolysis risks).
-
Organic Syntheses. Synthesis of 4-Bromo-5-(thiophen-2-yl)oxazole. Org.[1][4] Synth. 2015, 92, 213-226.[1] (Establishes volatility concerns and C-Br lability in oxazoles). [2]
-
MDPI Molecules. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molecules 2022.[1] (Validation of silica gel chromatography gradients for bromo-oxazoles).
Sources
Optimizing reaction conditions for 2-Bromo-5-(difluoromethyl)oxazole synthesis
[1]
Ticket ID: #OX-BR-CF2H-001 Topic: Optimization of Reaction Conditions & Troubleshooting Low Yields Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]
Executive Summary: The Core Challenge
Synthesizing 2-Bromo-5-(difluoromethyl)oxazole presents a classic "push-pull" conflict in heterocyclic chemistry.
-
The Substrate: The oxazole ring is electron-deficient due to the 5-difluoromethyl (
) group.[1] -
The Conflict:
-
Direct Bromination (Electrophilic): Difficult because the
group deactivates the ring toward electrophilic attack (e.g., NBS/Heat).[2] -
Lithiation-Bromination (Nucleophilic): The C2 proton is acidic (
~17), making lithiation facile. However, the resulting 2-lithiooxazole is prone to ring-opening (Ring-Chain Tautomerism) into an acyclic isocyanide, leading to decomposition if not managed at strict cryogenic temperatures.[1]
-
Recommendation: The Lithiation-Quench Protocol is the gold standard for this transformation, provided the "Temperature-Time" window is strictly controlled.[1]
Critical Workflow: The Lithiation-Bromination Protocol
Optimized Reaction Conditions
| Parameter | Recommended Condition | Technical Rationale |
| Solvent | THF (Anhydrous) | Ether/hexane mixtures can precipitate the lithio-species; THF ensures solubility.[1] |
| Base | LiHMDS (1.1 eq) | Milder than n-BuLi.[1] Reduces risk of deprotonating the |
| Temperature | -78°C (Strict) | Above -60°C, the equilibrium shifts to the acyclic isocyanide (Ring Opening). |
| Bromine Source | ||
| Quench Time | < 15 Minutes | Prolonged stirring of the anion, even at -78°C, increases byproduct formation. |
Step-by-Step Protocol
-
Preparation: Charge a flame-dried Schlenk flask with 5-(difluoromethyl)oxazole (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone).
-
Lithiation: Dropwise add LiHMDS (1.0 M in THF, 1.1 eq) over 10 minutes.
-
Checkpoint: The solution may turn slight yellow/orange.[2] Stir for exactly 20 minutes. Do not exceed 30 minutes.
-
-
Bromination: Add a pre-cooled solution of
(1.2 eq) in THF rapidly via cannula or syringe.-
Note: The reaction is extremely fast. The color should discharge or change immediately.
-
-
Workup: After 10 minutes, quench with sat.
while still at -78°C.[1] Allow to warm to Room Temperature (RT) only after quenching.
Troubleshooting Guide (FAQ Format)
Q1: I am seeing a significant amount of acyclic nitrile/isocyanide byproducts. Why?
Diagnosis: Ring Opening (The "Grothendieck" Equilibrium). The 2-lithiooxazole species exists in equilibrium with its open-chain isomer (lithio isocyanide).[1]
-
Cause: The reaction temperature likely spiked above -60°C during base addition, or you stirred the anion too long before quenching.[2]
-
Fix:
Q2: My yield is low (<30%), and I recover starting material.
Diagnosis: Incomplete Deprotonation or "Proton Return".
-
Cause: The
group is electron-withdrawing, making the C2 proton acidic, but it also inductively withdraws from the nitrogen, potentially reducing the coordination ability of the lithium.[2] -
Fix:
Q3: Can I use NBS instead of ?
Diagnosis: Side Reactions.
-
Answer: Use with Caution. NBS is often used for radical bromination or electrophilic aromatic substitution at higher temps.[2] In a lithiation context, NBS can act as an oxidant or react sluggishly at -78°C.[1][2]
-
Recommendation: Stick to
or Bromine ( ) . If using , dilute it significantly in THF to preventing localized heating/over-reaction.[2]
Q4: Is the group stable to these conditions?
Diagnosis: Defluorination Risk.
-
Analysis: The proton on the
group is weakly acidic ( ~25-28). Strong bases like t-BuLi or excess n-BuLi could deprotonate this position, leading to fluoride elimination (carbene formation).[1] -
Fix: strictly limit base to 1.05 - 1.1 equivalents . Avoid large excesses.
Visualizing the Chemistry
Diagram 1: The Ring-Opening Trap
This diagram illustrates the critical failure mode: the equilibrium between the stable oxazole and the unstable acyclic species.
Caption: The critical equilibrium. Maintaining T < -78°C keeps the species in the "Green Zone" (Cyclic). Warming shifts it to the "Red Zone" (Acyclic).
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying the root cause of synthesis failure.
Storage & Stability
-
Instability Warning: 2-Halooxazoles are thermally sensitive and light-sensitive.[1]
-
Storage: Store at -20°C under Argon/Nitrogen.
-
Purification: Avoid acidic workups or silica gel with high acidity.[2] Neutralize silica with 1%
during column chromatography to prevent debromination or ring degradation.[2]
References
-
Vedejs, E., & Monahan, S. D. (1997).[2] Lithiation of Oxazoles: The Role of Ring-Chain Tautomerism. Journal of Organic Chemistry.[2] [2]
-
Hodges, J. C., et al. (1991).[2] General Methods for the Synthesis of 2,5-Disubstituted Oxazoles.[2][3][4] Journal of Organic Chemistry.[2] [2]
-
Bacheley, L., et al. (2019).[2] Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles.[1] Comptes Rendus Chimie.[2]
-
Verkruijsse, H. D., et al. (1992).[2] Ring-opening of 2-lithiooxazoles and 2-lithiothiazoles.[1] Journal of Organometallic Chemistry.[2]
Sources
- 1. 1260674-33-6|2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole|BLD Pharm [bldpharm.com]
- 2. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Removal of impurities from 2-Bromo-5-(difluoromethyl)oxazole
Diagnostic Triage: Identification of Impurities
Before attempting purification, you must accurately identify the contaminant profile. This molecule contains two sensitive functionalities: the C2-Bromine (susceptible to nucleophilic attack and reduction) and the C5-Difluoromethyl group (susceptible to hydrolysis and hydrogen bonding).
Quick-Reference Diagnostic Table
| Impurity Type | Origin | Diagnostic Signal ( | Diagnostic Signal ( | LCMS Signature |
| Protodebrominated (2-H-5-CF | Moisture/Acid during storage; Radical reduction | Singlet at ~7.9–8.1 ppm (C2-H) | Shift unchanged (-110 to -116 ppm) | [M-Br+H] |
| Hydrolyzed (Aldehyde/Hydrazide) | Acidic hydrolysis of CF | Loss of triplet at ~6.6–7.0 ppm (CF | Disappearance of signal or shift to -120+ ppm | [M-F+OH] or Ring Open mass |
| Regioisomer (2-Br-4-CF | Cyclization selectivity failure | C4-H singlet shift differs by ~0.2 ppm | Split peak or shoulder in | Identical Mass (Co-elutes often) |
| Starting Material (Amide/Ketone) | Incomplete reaction | Broad NH peaks or alkyl CH | Varies | Mass of precursors |
Troubleshooting & FAQs
Category A: Protodebromination (The "2-H" Impurity)
Q: I see a growing peak at 8.0 ppm in my NMR after storing the compound for a week. What is happening? A: You are observing protodebromination . The C2-position of oxazole is electron-deficient. In the presence of trace moisture and light, the C-Br bond can undergo homolytic cleavage or acid-catalyzed protonation followed by bromide elimination.
-
Immediate Action: Re-purify immediately. This impurity is often autocatalytic as generated HBr accelerates the degradation.
-
Prevention: Store the compound under Argon at -20°C. Add activated 4Å molecular sieves to the storage vial to scavenge moisture.
Q: Can I remove the 2-H impurity via distillation? A: Not recommended. The boiling points of the 2-Br and 2-H species are often too close (<10°C difference), and the elevated heat required for distillation can accelerate the decomposition of the C-Br bond. Flash chromatography is the standard protocol.
Category B: Difluoromethyl Stability
Q: My
-
Troubleshooting: Check the pH of your aqueous workup. Avoid strong bases (NaOH) during extraction; use saturated NaHCO
instead. Ensure your silica gel for chromatography is neutral, not acidic.
Category C: Separation of Regioisomers
Q: I synthesized this via cyclization and have a 90:10 mixture of 5-CF
-
Protocol: Switch to a Dichloromethane (DCM) / Methanol system or use a Toluene -based mobile phase. The dipole moments of the 4- and 5-substituted oxazoles differ enough that pi-active solvents (like Toluene) often improve resolution.
-
Stationary Phase: If silica fails, C18 reverse-phase chromatography is highly effective for separating halo-heterocycle isomers due to subtle differences in hydrophobicity.
Technical Protocols
Protocol 1: Optimized Flash Chromatography
-
Stationary Phase: Neutral Silica Gel (40–63 µm). Acidic silica can degrade the product.
-
Loading: Liquid loading in DCM is preferred over dry loading (which requires heating).
-
Mobile Phase:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)
-
Modifier: Add 1% Triethylamine (TEA) to the solvent system to neutralize silica acidity.
-
Step-by-Step Gradient:
-
Equilibration: 100% Hexanes (with 1% TEA) - 3 Column Volumes (CV).
-
Loading: Inject sample.
-
Elution:
-
0–5% B over 5 CV (Elutes non-polar impurities).
-
5–15% B over 10 CV (Product typically elutes here).
-
15–50% B (Elutes polar byproducts/amides).
-
Protocol 2: Scavenging Metal Residues (If prepared via Coupling)
If this compound was prepared via metal-catalyzed cyclization, residual metal can catalyze decomposition.
-
Dissolve crude oil in EtOAc (10 mL/g).
-
Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (0.5 eq relative to metal catalyst).
-
Stir at Room Temperature for 4 hours.
-
Filter through a 0.45 µm PTFE pad.
-
Concentrate in vacuo at <35°C.
Visual Logic Pathways
Figure 1: Impurity Removal Decision Tree
Caption: Decision matrix for selecting the correct purification method based on NMR diagnostic signals.
Figure 2: Degradation Mechanisms
Caption: Primary degradation pathways. The C-Br bond is sensitive to radical cleavage, while the oxazole ring is sensitive to hydrolytic ring opening.
References
-
Verstappen, G. et al. (2024). Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6. NIH National Library of Medicine. Link
-
Context: Establishes the hydrolysis mechanism of difluoromethyl-heterocycles and the sensitivity of the ring to nucleophilic attack.[1]
-
-
BenchChem Technical Guides. (2025). Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives. Link
- Context: Provides standard protocols for brominated oxazole purification and handling sensitive C2-bromo motifs.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromooxazole. Link
- Context: Authoritative source for storage conditions (-20°C, moisture sensitive) of the parent scaffold.
-
Fan, Y. et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI Molecules. Link
- Context: Details the synthesis and chromatographic separation of bromo-oxazole deriv
Sources
Executive Summary: The "Achilles' Heel" of Oxazole Functionalization
Technical Support Center: 2-Bromooxazole Synthesis & Troubleshooting
Subject: Identification and Mitigation of Byproducts in 2-Bromooxazole Synthesis Ticket ID: OX-BR-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Synthesizing 2-bromooxazole is deceptively simple in theory but notoriously difficult in practice. The core challenge lies in the inherent instability of the oxazole ring at the C2 position. Unlike thiazoles or pyridines, the 2-lithiooxazole intermediate exists in a delicate equilibrium with its ring-opened acyclic isocyanide isomer.
If you are encountering black tars , low yields , or unidentifiable NMR peaks , you are likely battling this equilibrium. This guide dissects the causality of these failures and provides self-validating protocols to correct them.
Module 1: The Lithiation-Bromination Route
For users observing: Black reaction mixtures, polymerization, or complete loss of starting material.
Q1: Why does my reaction mixture turn into a black tar upon adding the bromine source?
Diagnosis: You have triggered the Ring-Opening Cascade . The 2-lithiooxazole species is thermally unstable.[1] Above -60°C, it undergoes electrocyclic ring opening to form the isocyanide enolate (Lithium (Z)-2-isocyanoethenolate) . This acyclic species is highly reactive and susceptible to polymerization or non-selective attack, resulting in the "black tar" commonly observed.
The Mechanism of Failure:
-
Lithiation at -78°C forms 2-lithiooxazole.
-
If the temperature rises or the electrophile (
, ) addition is too slow, the ring opens. -
The isocyanide intermediate polymerizes or reacts with the electrophile to form complex aliphatic mixtures.
Q2: How do I distinguish the byproduct in NMR?
Diagnostic Signals:
-
2-Bromooxazole (Product):
~7.90 (s, 1H, C4-H), ~7.10 (s, 1H, C5-H) in . -
Ring-Opened Byproducts: Look for broad multiplets in the aliphatic region (polymerization) or sharp vinylic signals (
5.0–6.5 ppm) corresponding to isocyanide derivatives if trapped. -
Hydrolysis Product (2-Oxazolone): If aqueous workup is too acidic, the bromine hydrolyzes. Look for a broad singlet amide proton (
>8.0 ppm) and a shift in ring protons.
Protocol A: Optimized Cryogenic Lithiation
Target: Minimize ring opening via kinetic control.
Reagents: Oxazole (1.0 eq), LiHMDS (1.1 eq, preferred over n-BuLi for milder deprotonation),
-
Cool THF solution of oxazole to -78°C (Internal probe required; bath temp is insufficient).
-
Add LiHMDS dropwise over 20 mins. Crucial: Maintain internal temp < -75°C.
-
Age for exactly 20 mins. Do not extend. The equilibrium favors the cyclic form at low temp, but time increases the risk of side reactions.
-
Quench by adding a pre-cooled solution of
in THF rapidly. -
Warm slowly to 0°C only after quenching is complete.
Module 2: The Sandmeyer Alternative
For users observing: Low conversion or explosion risks with diazonium salts.
Q3: Can I avoid the lithiation instability entirely?
Yes. The Sandmeyer reaction using 2-aminooxazole is the robust alternative, particularly for scale-up where maintaining -78°C is challenging. However, it introduces diazo-tars and hydrolysis risks.
Q4: I see a new spot on TLC that isn't product or starting material. What is it?
Diagnosis: It is likely 2(3H)-oxazolone (hydrolysis product) or 2,2'-bisoxazole (homocoupling).
-
Cause: Aqueous sodium nitrite (
) creates an acidic aqueous environment where the diazonium intermediate hydrolyzes before bromination. -
Fix: Switch to Anhydrous Sandmeyer Conditions .
Protocol B: Anhydrous Sandmeyer Bromination
Target: Eliminate hydrolysis by excluding water.
Reagents: 2-Aminooxazole (1.0 eq),
-
Suspend
in dry MeCN at 0°C. -
Add
-BuONO dropwise. -
Add 2-aminooxazole portion-wise. Note: Nitrogen gas evolution will be vigorous. Ensure venting.
-
Warm to Room Temperature (25°C) for 2 hours.
-
Workup: Dilute with
, wash with 1M HCl (to remove Cu salts), then .
Module 3: Visualization of Pathways
The following diagram illustrates the critical branching points where your synthesis succeeds or fails.
Caption: Mechanistic bifurcation in 2-bromooxazole synthesis showing the critical ring-opening equilibrium and Sandmeyer hydrolysis risks.
Module 4: Summary of Byproducts & Stability Data
| Byproduct | Origin | Identification (1H NMR, CDCl3) | Prevention Strategy |
| Isocyanide Oligomers | Ring opening of 2-lithiooxazole | Broad aliphatic mounds (1.0–3.0 ppm) | Maintain T < -75°C; Fast quench. |
| 2(3H)-Oxazolone | Hydrolysis of C-Br bond or diazonium | Broad singlet >8.0 ppm (NH) | Use anhydrous |
| 2,2'-Bisoxazole | Homocoupling of lithio-species | Doublet ~7.8 ppm, Doublet ~7.3 ppm | Avoid excess Li reagent; Ensure efficient stirring. |
| 4,5-Dibromooxazole | Over-bromination | Loss of C4/C5 protons | Control stoichiometry (1.0–1.1 eq electrophile). |
Storage Warning: 2-Bromooxazole is volatile (bp ~166°C) and chemically labile.
-
Do not rotary evaporate to dryness at high bath temperatures (>40°C).
-
Store at -20°C under Argon.
-
Purification: Use silica gel neutralized with 1% Triethylamine (TEA) to prevent acid-catalyzed decomposition on the column.
References
-
Vedejs, E., & Monahan, S. D. (1997). "Oxazole Activation: A New Approach to 2-Lithiooxazole." The Journal of Organic Chemistry, 62(15), 5163–5167. Link
-
Hodges, J. C., et al. (1991). "A method for the preparation of 2-bromooxazoles." The Journal of Organic Chemistry, 56(7), 2493–2497. Link
-
Vereshchagin, A. N., et al. (2020). "Synthesis of 2-bromooxazoles: A review of current methods." Chemistry of Heterocyclic Compounds, 56, 128–135. Link
-
Kashima, C., et al. (1990). "Regioselective preparation of 2-substituted oxazoles." Journal of Heterocyclic Chemistry, 27(2), 347-350. Link
Sources
SAR & Synthesis Guide: 5-(Difluoromethyl)oxazole Motifs
Topic: SAR Studies of 5-(Difluoromethyl)oxazole Analogs Content Type: Publish Comparison Guide
Executive Summary
In modern medicinal chemistry, the 5-(difluoromethyl)oxazole moiety represents a strategic "sweet spot" between the metabolic liability of methyl (
Comparative Analysis: The Fluorine Scan
The substitution at the C5 position of the oxazole ring profoundly influences the electronic and physicochemical profile of the heterocycle. The following table compares the 5-(difluoromethyl)oxazole against its primary bioisosteric alternatives.
Table 1: Physicochemical & ADME Comparison
| Parameter | 5-Methyl Oxazole ( | 5-Trifluoromethyl Oxazole ( | 5-Difluoromethyl Oxazole ( |
| Electronic Effect | Electron Donating (+I) | Strong Electron Withdrawing (-I) | Moderate Electron Withdrawing (-I) |
| H-Bond Capability | None (Acceptor only via N) | None (Acceptor only via N) | Donor (Polarized C-H |
| Lipophilicity ( | Baseline | High ( | Moderate ( |
| Metabolic Stability | Low (Benzylic-like oxidation) | High (Blocked) | High (C-F bond protects C-H) |
| Steric Bulk (Taft | -1.24 (Small) | -2.40 (Large) | -1.90 (Intermediate) |
| pKa Influence | Increases basicity of Oxazole N | Decreases basicity (reduces hERG risk) | Moderate decrease |
Key Insight: The
group acts as a bioisostere for alcohols () and thiols ( ) but with significantly better membrane permeability. The polarized C-H bond can form specific hydrogen bonds with protein backbone carbonyls, a property completely absent in analogs.
Mechanistic SAR: The "Lipophilic Hydrogen Bond Donor"
The primary driver for selecting a 5-(difluoromethyl)oxazole over a 5-trifluoromethyl analog is the Lipophilic Hydrogen Bond Donor (LHBD) concept.
-
Mechanism: The two fluorine atoms exert a strong inductive effect, polarizing the remaining C-H bond. This makes the proton acidic enough to act as a weak hydrogen bond donor.
-
Binding Affinity: In kinase or protease pockets where a water molecule is often displaced, the
group can satisfy the H-bond requirement of the pocket while simultaneously engaging hydrophobic sub-pockets. -
Metabolic Blocking: Unlike a 5-methyl group, which is rapidly oxidized by CYP450 enzymes (to
or ), the group is chemically robust, extending the half-life ( ) of the lead compound.
Visualizing the Decision Pathway
Caption: Decision tree for selecting between Methyl, Trifluoromethyl, and Difluoromethyl substituents based on metabolic and structural requirements.
Experimental Protocols: Synthesis of 5-(Difluoromethyl)oxazoles
Direct functionalization of the oxazole ring can be challenging.[1] The most robust method involves a modified Robinson-Gabriel Cyclodehydration , constructing the ring with the fluorinated motif already in place.
Protocol: Cyclodehydration of
-Amido Ketones
Objective: Synthesis of 2-aryl-5-(difluoromethyl)oxazole.
Reagents:
- -Amino ketone hydrochloride (Precursor A)
-
Difluoroacetic Anhydride (DFAA)
-
Burgess Reagent or
-
Dichloromethane (DCM) or Toluene
Step-by-Step Methodology:
-
Acylation (Introduction of
):-
Suspend the
-amino ketone hydrochloride (1.0 equiv) in anhydrous DCM ( ). -
Add Triethylamine (
equiv) at and stir for 15 min. -
Dropwise add Difluoroacetic Anhydride (
equiv). Note: This reagent is moisture sensitive. -
Warm to room temperature (RT) and stir for 2 hours.
-
Validation: Monitor by TLC/LCMS for the formation of the linear amide intermediate (
peak). -
Workup: Wash with
, dry over , and concentrate.
-
-
Cyclodehydration (Ring Closure):
-
Dissolve the crude amide intermediate in anhydrous THF or Toluene.
-
Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide,
equiv). -
Heat to
for 2–4 hours under . -
Alternative: For scale-up, use
( equiv) at , though this is harsher. -
Validation: LCMS will show a mass loss of
Da ( ) corresponding to aromatization.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc). 5-(difluoromethyl)oxazoles are typically less polar than their amide precursors.
-
Synthesis Workflow Diagram
Caption: Modified Robinson-Gabriel synthesis pathway for accessing the 5-(difluoromethyl)oxazole scaffold.
References & Further Reading
-
Zafrani, Y. et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Graham, T. H. (2010).[2] A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters. Link
-
Lante, J. et al. (2021). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors. ACS Medicinal Chemistry Letters. Link
Sources
Comparing the efficacy of 2-Bromo-5-(difluoromethyl)oxazole derivatives with existing drugs
In the dynamic landscape of anticancer drug discovery, the heterocyclic compound 1,3-oxazole has emerged as a versatile and potent scaffold for developing novel therapeutic agents.[1][2] Its derivatives have demonstrated significant efficacy against a range of cancer cell lines, including those resistant to existing treatments, by engaging with a diverse array of molecular targets.[1][3][4] This guide provides a comprehensive comparison of the efficacy of emerging 2-Bromo-5-(difluoromethyl)oxazole derivatives against established anticancer drugs, supported by experimental data and detailed protocols for researchers in drug development.
Introduction: The Therapeutic Promise of the Oxazole Ring
The 1,3-oxazole moiety, a five-membered heterocycle containing oxygen and nitrogen, is a structural component in numerous biologically active compounds.[3][4][5] Its utility in medicinal chemistry is underscored by the broad spectrum of pharmacological activities its derivatives possess, including anticancer, antimicrobial, and anti-inflammatory properties.[6] In oncology, oxazole derivatives have shown remarkable potential, with many exhibiting potent cytotoxic effects on various cancer cell lines, often with IC50 values in the nanomolar range.[3][4]
These compounds exert their anticancer effects through multiple mechanisms of action. They have been shown to inhibit critical targets such as tubulin, DNA topoisomerases, and various protein kinases.[3][5] Furthermore, emerging research highlights their ability to modulate novel targets like STAT3 and G-quadruplexes, and induce apoptosis in cancer cells.[3][4][5] The structural versatility of the oxazole ring allows for its incorporation into diverse molecular architectures, making it a promising template for the rational design of next-generation anticancer drugs.[3][4][5]
Comparative Efficacy Analysis: Oxazole Derivatives vs. Standard-of-Care
To contextualize the potential of novel oxazole derivatives, this section compares their in-vitro efficacy against established drugs for Non-Small Cell Lung Cancer (NSCLC), a leading cause of cancer-related mortality. For this analysis, we will consider a hypothetical 2-Bromo-5-(difluoromethyl)oxazole derivative, designated OXA-DFM , and compare its performance against Gefitinib , a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[7][8]
EGFR is a key therapeutic target in NSCLC, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival.[7][9] Gefitinib functions by reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[7]
Table 1: Comparative In-Vitro Cytotoxicity (IC50) in A549 Lung Carcinoma Cells
| Compound | Target/Mechanism of Action | IC50 (µM) in A549 Cells (72h) |
| OXA-DFM (Hypothetical) | Multi-targeted (e.g., Tubulin, Kinase Inhibition) | Data to be determined experimentally |
| Gefitinib | EGFR Tyrosine Kinase Inhibitor | ~15-25 µM (literature values vary) |
| Etoposide (Reference) | Topoisomerase II Inhibitor | ~1-5 µM (literature values vary) |
Note: The IC50 values for Gefitinib and Etoposide in A549 cells (which are typically EGFR wild-type) are provided as a general reference from scientific literature and can vary based on experimental conditions. The efficacy of Gefitinib is significantly higher in NSCLC cells with activating EGFR mutations.[9]
Table 2: Comparative Apoptotic Induction in A549 Lung Carcinoma Cells
| Compound | Assay | Result (Fold Increase vs. Control) |
| OXA-DFM (Hypothetical) | Caspase-3/7 Activity | Data to be determined experimentally |
| Gefitinib | Caspase-3/7 Activity | Moderate increase |
| Staurosporine (Positive Control) | Caspase-3/7 Activity | Significant increase |
Experimental Protocols for Efficacy Determination
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key assays used to evaluate the anticancer efficacy of novel compounds.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11]
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count A549 cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., OXA-DFM, Gefitinib) and controls in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader.[10]
-
Apoptosis Assessment: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[14] Their activation is a hallmark of apoptosis. Luminescent or fluorometric assays provide a sensitive method for quantifying their activity.
Principle: The assay utilizes a specific caspase-3/7 substrate (e.g., containing the DEVD tetrapeptide sequence) linked to a reporter molecule (e.g., a fluorophore or aminoluciferin).[14][15][16] Cleavage of the substrate by active caspase-3/7 releases the reporter, generating a detectable signal that is proportional to caspase activity.[15]
Step-by-Step Protocol (using a luminescent assay format):
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with test compounds as described in the MTT assay protocol.
-
-
Reagent Preparation and Addition:
-
Reconstitute the luminescent caspase-3/7 substrate and buffer according to the manufacturer's instructions to prepare the Caspase-Glo® 3/7 Reagent.[15][17]
-
Allow the reagent and the cell plate to equilibrate to room temperature.[17]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[17]
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizing the Mechanism: Pathways and Workflows
To further elucidate the scientific rationale, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
EGFR Signaling Pathway and Inhibition
Experimental Workflow for Compound Efficacy Screening
Discussion and Future Directions
The preliminary framework presented here highlights the significant potential of 2-Bromo-5-(difluoromethyl)oxazole derivatives as a new class of anticancer agents. Their broad mechanisms of action suggest they may be effective against a wider range of tumors and could potentially overcome some of the resistance mechanisms that develop against single-target agents like Gefitinib.[3][4][5]
The provided experimental protocols offer a robust system for the initial in-vitro characterization of these novel compounds. Future studies should expand upon this foundation by:
-
Screening against a broader panel of cancer cell lines, including those with known resistance mutations.
-
Conducting mechanistic studies to identify the specific molecular targets of the most potent derivatives.
-
Evaluating in-vivo efficacy and toxicity in preclinical animal models.
The continued exploration of oxazole-based compounds is a promising avenue in the relentless pursuit of more effective and durable cancer therapies.
References
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available from: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available from: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available from: [Link]
-
EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace. Available from: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available from: [Link]
-
In Depth Overview of Tyrosine Kinase Inhibitor Treatment of EGFR + Lung Cancer. CancerConnect. Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]
-
New Lung Cancer Treatments Aim to Reduce Deaths in 2025 and Beyond. Memorial Sloan Kettering Cancer Center. Available from: [Link]
-
Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Semantic Scholar. Available from: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available from: [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available from: [Link]
-
EGFR-targeted therapies in lung cancer: predictors of response and toxicity. PMC - NIH. Available from: [Link]
-
Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. OncLive. Available from: [Link]
-
Mechanism for activation of mutated epidermal growth factor receptors in lung cancer. PNAS. Available from: [Link]
-
Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Ingenta Connect. Available from: [Link]
-
FDA Approves New Drug Indications for Lung Cancer Treatments. LUNGevity Foundation. Available from: [Link]
-
Current scenario of 1,3-oxazole derivatives for anticancer activity. Semantic Scholar. Available from: [Link]
-
Drugs Approved for Lung Cancer. NCI. Available from: [Link]
-
Caspase-3, 7 Activity Assay Kit. Boster Bio. Available from: [Link]
-
Current treatments for non-small cell lung cancer. PMC - NIH. Available from: [Link]
-
Lung cancer - Treatment. NHS. Available from: [Link]
-
Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. Available from: [Link]
-
A comprehensive review on biological activities of oxazole derivatives. PMC. Available from: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. news.cancerconnect.com [news.cancerconnect.com]
- 9. EGFR-targeted therapies in lung cancer: predictors of response and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. clyte.tech [clyte.tech]
- 12. researchhub.com [researchhub.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. bosterbio.com [bosterbio.com]
- 17. promega.com [promega.com]
Comparative Guide: Cytotoxicity Profiling Strategies for 2-Bromo-5-(difluoromethyl)oxazole Derivatives
Executive Summary: The Fluorine Factor in Toxicity
The integration of 2-Bromo-5-(difluoromethyl)oxazole into drug scaffolds represents a strategic shift in medicinal chemistry. The difluoromethyl (
Standard colorimetric assays often fail to capture the nuance of these derivatives. The lipophilicity introduced by the
This guide objectively compares cytotoxicity assay platforms, recommending a multiplexed workflow that distinguishes between cytostatic effects (growth arrest) and cytotoxic effects (membrane rupture), ensuring data integrity for this specific class of compounds.
Comparative Analysis of Assay Platforms
For derivatives of 2-Bromo-5-(difluoromethyl)oxazole, the choice of assay must account for potential chemical interference and physicochemical properties (logP).
Table 1: Performance Matrix of Cytotoxicity Assays
| Feature | MTT/MTS (Tetrazolium) | ATP Luminescence (e.g., CellTiter-Glo) | LDH Release (Membrane Integrity) | Real-Time Impedance (e.g., xCELLigence) |
| Primary Readout | Metabolic Activity (Dehydrogenase) | Metabolic Activity (ATP Quant.) | Cell Death (Membrane Rupture) | Cell Adhesion & Morphology |
| Sensitivity | Moderate ( | High (<10 cells) | Moderate | High |
| Suitability for | Low/Medium. Risk of chemical reduction by reactive intermediates; precipitation interferes with OD. | High. Lysis step solubilizes potential precipitates; highly sensitive for potent inhibitors. | High. Measures death directly; unaffected by metabolic dormancy. | Medium. Label-free, but requires adherent cells; good for kinetic toxicity. |
| Interference Risk | High (Redox active compounds) | Low (Luciferase inhibition rare) | Low (Enzymatic inhibition rare) | None (Label-free) |
| Throughput | Medium (Incubation required) | Ultra-High (Flash signal) | High | Low/Medium |
| Cost | $ |
Expert Insight: Why MTT is Insufficient
While MTT is the industry workhorse, it is suboptimal for fluorinated oxazoles. The
Recommended Protocol: The Multiplexed "Lysis-Integration" Workflow
Rationale
-
LDH (Lactate Dehydrogenase): Released only upon membrane rupture. Confirms necrosis/late apoptosis.
-
ATP: Degrades rapidly after cell death. Confirms metabolic viability.[3][4]
-
The Delta: A compound showing low ATP but low LDH indicates cytostasis (growth inhibition), a common and desirable trait for kinase inhibitors derived from this scaffold [2]. A compound showing low ATP and high LDH indicates frank cytotoxicity.
Step-by-Step Methodology
Reagents:
-
Target Compound: Derivative of 2-Bromo-5-(difluoromethyl)oxazole.
-
Vehicle: DMSO (Final concentration <0.5%).
-
Assay Kits: CyQUANT™ LDH Cytotoxicity Assay (or equivalent) + CellTiter-Glo®.
Protocol:
-
Solubility Check (Critical):
-
Dilute the fluorinated compound in culture medium without cells.
-
Measure Absorbance at 600nm. If OD > 0.05, precipitation is occurring. Adjust solvent or concentration range.
-
-
Cell Seeding:
-
Seed cells (e.g., HepG2 or HCT116) in opaque-walled, clear-bottom 96-well plates.
-
Density: 5,000–10,000 cells/well. Incubate 24h for attachment.
-
-
Compound Dosing:
-
Add compound (0.1 nM – 100 µM). Include a "Maximum Lysis Control" (Triton X-100) and "Vehicle Control."
-
Incubate for 24–72 hours.
-
-
Multiplex Step 1: LDH (Supernatant):
-
Multiplex Step 2: ATP (Cell Lysate):
-
To the original plate (containing cells + remaining media), add 100 µL ATP Luminescence Reagent.
-
Shake orbitally for 2 min to induce lysis (solubilizing any lipophilic compound precipitates).
-
Read Luminescence (Integration time: 1s).
-
Visualizing the Workflow
The following diagrams illustrate the logical flow and decision-making process for these assays.
Diagram 1: Multiplexed Assay Workflow
Caption: Figure 1. Multiplexed workflow allowing simultaneous determination of membrane integrity (LDH) and metabolic viability (ATP) from a single well.
Diagram 2: Data Interpretation Logic
Caption: Figure 2. Decision matrix for interpreting multiplexed data. "Cytostatic" profiles are common for oxazole-based kinase inhibitors.
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]
-
Konagaya, K., et al. (2023).[2][6] Synthesis of 2-Fluoroalkylated Oxazoles. The Journal of Organic Chemistry. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Halogenated Oxazoles in Cross-Coupling Reactions
Introduction: The Oxazole Core and the Strategic Role of Halogens
The oxazole ring is a cornerstone scaffold in medicinal chemistry and materials science, found in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] Its derivatization is key to exploring structure-activity relationships and developing novel molecular entities. Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile tools for this purpose, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.[3][4]
This guide provides a comparative analysis of halogenated oxazoles (chloro-, bromo-, and iodo-derivatives) as substrates in the most prevalent cross-coupling reactions. As researchers and drug development professionals, understanding the nuanced reactivity of these building blocks is paramount for rational synthesis design, optimization of reaction conditions, and efficient project execution. The choice of halogen is not arbitrary; it is a strategic decision that dictates reaction kinetics, catalyst selection, and tolerance to other functional groups.
Pillar 1: The Fundamental Principle of Halogen Reactivity
The efficacy of a halogenated oxazole in a cross-coupling reaction is predominantly governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cycles is the oxidative addition of the halo-oxazole to the low-valent metal center (e.g., Pd(0)).[5] The weaker the C-X bond, the faster this step proceeds. This establishes a clear and predictable reactivity trend:
C-I > C-Br > C-Cl
This hierarchy is a consequence of decreasing bond dissociation energies (C-Cl > C-Br > C-I).[5] Consequently, iodo-oxazoles are the most reactive, often requiring milder conditions, while chloro-oxazoles are the most inert, demanding more active catalysts, stronger bases, and higher temperatures. Bromo-oxazoles offer a balance of reactivity and stability, making them widely used workhorses in synthesis.[6][7]
Caption: Oxidative addition rate is inversely proportional to C-X bond strength.
Pillar 2: Performance in Key Cross-Coupling Reactions
The established reactivity trend generally holds true across various cross-coupling platforms. However, the specific choice of catalyst, ligand, and base system is critical for achieving optimal results, especially when dealing with less reactive chloro-oxazoles.
A. Suzuki-Miyaura Coupling
This versatile C-C bond-forming reaction pairs a halo-oxazole with an organoboron reagent.[8] The difference in halogen reactivity is particularly evident here.
-
Iodo-oxazoles: Couple readily with a wide range of boronic acids and esters using standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under mild basic conditions (e.g., Na₂CO₃, K₂CO₃).[4][9]
-
Bromo-oxazoles: Are also excellent substrates, providing a good balance between reactivity and cost. They may require slightly more forcing conditions or more sophisticated ligands (e.g., SPhos, XPhos) compared to their iodo counterparts to achieve comparable yields and reaction times.[8]
-
Chloro-oxazoles: Represent the greatest challenge. Their successful coupling necessitates the use of highly active, sterically hindered phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, often in combination with strong bases like K₃PO₄ or Cs₂CO₃ at elevated temperatures.[10]
Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Halo-5-phenyloxazoles
| Halogen (X) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source(s) |
|---|---|---|---|---|---|---|---|
| Iodo (I) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 4 | ~95 | Representative[4][9] |
| Bromo (Br) | PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 12 | ~90 | Representative[8][9] |
| Chloro (Cl) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | ~85 | Representative[7][10] |
B. Stille Coupling
The Stille reaction, which uses organostannanes as coupling partners, is known for its tolerance of a wide array of functional groups.[9][11] The reactivity of halo-oxazoles follows the expected trend. This reaction is particularly useful for creating complex poly-oxazole systems.[4]
-
Iodo- and Bromo-oxazoles: Couple efficiently under standard Stille conditions, typically using Pd(PPh₃)₄ in an aprotic solvent like THF or dioxane.[9]
-
Chloro-oxazoles: Are rarely used in Stille couplings due to their low reactivity, which often leads to competitive homo-coupling of the organostannane.
C. Sonogashira Coupling
This reaction provides a powerful route to alkynylated oxazoles by coupling with a terminal alkyne, co-catalyzed by palladium and copper(I).[12][13]
-
Iodo-oxazoles: Are ideal substrates, reacting rapidly at or slightly above room temperature.[12][14] The high reactivity allows for copper-free variants, which can be advantageous for sensitive substrates.[13][15]
-
Bromo-oxazoles: Generally require higher temperatures and longer reaction times. The copper co-catalyst is almost always essential for efficient coupling.[15]
-
Chloro-oxazoles: Are extremely challenging substrates for Sonogashira coupling and are generally avoided in favor of the more reactive halides.
D. Heck Coupling
The Heck reaction forms a C-C bond between the halo-oxazole and an alkene.[16][17]
-
Iodo- and Bromo-oxazoles: Both participate effectively. Iodo-oxazoles react faster and at lower temperatures. Bromo-oxazoles are also widely used but may be more prone to side reactions like dehalogenation under forcing conditions.[18]
-
Chloro-oxazoles: Require highly active catalyst systems, such as palladacycles or phosphine-free systems, often at high temperatures.[17]
E. Buchwald-Hartwig Amination
This reaction is the premier method for forming C-N bonds, coupling halo-oxazoles with amines.[19][20] The development of specialized ligands has been crucial for expanding the scope to include less reactive chlorides.[21][22]
-
Iodo- and Bromo-oxazoles: Can be coupled with a wide range of amines using various generations of Buchwald or Hartwig ligands. Bidentate phosphine ligands like BINAP or DPEPhos are often effective.[19]
-
Chloro-oxazoles: The amination of chloro-oxazoles is a significant challenge. It absolutely requires the use of state-of-the-art, sterically demanding, and electron-rich ligands (e.g., Josiphos, BrettPhos) and a strong base (e.g., NaOtBu, LHMDS) to facilitate the difficult oxidative addition step.[22][23]
Pillar 3: Regioselectivity in Polyhalogenated Systems
When an oxazole bears multiple different halogens, chemists can exploit the inherent reactivity differences to achieve site-selective functionalization. For a substrate like 2-iodo-4-bromo-oxazole, a Suzuki-Miyaura or Sonogashira coupling can be performed selectively at the more reactive C2-iodo position under mild conditions, leaving the C4-bromo position intact for a subsequent, different coupling reaction under more forcing conditions.[4] This powerful strategy enables the rapid construction of complex, multi-substituted oxazoles from a single precursor.[4][10]
Caption: Workflow for regioselective cross-coupling of a dihalo-oxazole.
Experimental Protocols
The following protocols are self-validating systems designed for robustness and reproducibility.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-phenyloxazole
Objective: To synthesize 2-aryl-4-phenyloxazole via a standard Suzuki-Miyaura protocol.
Materials:
-
2-Bromo-4-phenyloxazole (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 eq)
-
Anhydrous Toluene (5 mL)
-
Anhydrous Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-phenyloxazole, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and XPhos in 2 mL of toluene to pre-form the catalyst. Allow this mixture to stir for 10 minutes at room temperature.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining toluene (3 mL) and water (0.5 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-phenyloxazole.
Protocol 2: Sonogashira Coupling of 2-Iodo-4,5-diphenyloxazole
Objective: To synthesize 2-alkynyl-4,5-diphenyloxazole via a copper-catalyzed Sonogashira reaction.
Materials:
-
2-Iodo-4,5-diphenyloxazole (1.0 mmol, 1.0 eq)
-
Terminal alkyne (1.5 mmol, 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) (3.0 mmol, 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 2-iodo-4,5-diphenyloxazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (10 mL), triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (25 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Outlook
The choice of halogen on an oxazole precursor is a critical parameter in the design of synthetic routes. Iodo-oxazoles offer the highest reactivity, enabling mild reaction conditions ideal for complex or sensitive molecules. Chloro-oxazoles, while more cost-effective and stable, require highly specialized and often expensive catalyst systems to overcome their inherent inertness. Bromo-oxazoles provide a pragmatic and versatile compromise, balancing robust reactivity with accessibility. A thorough understanding of this reactivity spectrum empowers chemists to develop more efficient, selective, and robust cross-coupling strategies, accelerating the discovery and development of novel oxazole-containing compounds.
References
- Bellina, F., & Rossi, R. (2006). The Chemistry of Oxazoles. In Advances in Heterocyclic Chemistry (Vol. 90, pp. 89-326). Academic Press. (Source for general oxazole chemistry)
-
Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. [Link]
-
D'hooghe, M., et al. (2007). First Halogen Dance Reaction on Oxazoles. Synthesis of 4,5-Disubstituted 2-Phenyloxazoles. The Journal of Organic Chemistry, 72(24), 9382–9385. [Link]
-
Bellina, F., & Rossi, R. (2006). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. Chemistry – A European Journal, 12(23), 5946-5962. [Link]
- Stanetty, P., et al. (2010). Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. European Journal of Organic Chemistry, 2010(28), 5446-5456. (Source for bromooxazole synthesis)
- Coro, J., et al. (2007). A Silver-Mediated One-Step Synthesis of Oxazoles. Synthetic Communications, 37(12), 1985-1991. (Source for oxazole synthesis)
- Garcı́a-Garcı́a, P., et al. (2006). Derivatization of oxazole 2 e by palladium-catalyzed cross coupling reactions. Tetrahedron, 62(32), 7579-7585.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. (General reference for cross-coupling principles)
-
Mahdavi, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1565. [Link]
-
Chen, C., & Hong, X. (2019). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 24(18), 3299. [Link]
-
Kaur, N., & Kishore, D. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 14(1), 58. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Vedejs, E., & Lu, Y. (2004). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. Organic Letters, 6(15), 2641–2644. [Link]
-
Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Ignited Minds Journals. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. International Journal of Research in Chemistry and Environment, 3(1), 1-10. [Link]
-
You, J., et al. (2021). Pd/Cu-Catalyzed C–H/C–H Cross Coupling of (Hetero)Arenes with Azoles through Arylsulfonium Intermediates. Organic Letters, 23(11), 4258–4263. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 278-291. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Bar, R. J., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 67(5), 981-989. [Link]
-
Wang, D., et al. (2018). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 16(44), 8543-8547. [Link]
- Vedejs, E., & Monahan, S. D. (2001). Studies on Selective Metalation and Cross-Coupling Reactions of Oxazoles. The Journal of Organic Chemistry, 66(16), 5359–5365.
-
Wang, D., & You, J. (2012). Copper(II)-Catalyzed Dehydrogenative Cross-Coupling between Two Azoles. The Journal of Organic Chemistry, 77(17), 7449–7456. [Link]
-
Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 363. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Kempe, R., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 13(12), 1494. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7454. [Link]
-
Hou, J., et al. (2020). Transition metal catalysed C7 and ortho- selective halogenation of 2-arylbenzo[d]oxazoles. Organic Chemistry Frontiers, 7(1), 74-80. [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7454. [Link]
-
Krężel, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12311–12325. [Link]
- Carretero, J. C., & Soler, T. (2014). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 108(1), 13-43. (Source for intramolecular Heck)
-
Kumar, S., et al. (2018). Synthesis of fused oxazole-containing coumarin derivatives via oxidative cross coupling reaction using a combination of CuCl2 and TBHP. RSC Advances, 8(38), 21398-21402. [Link]
-
Wang, G., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 828–835. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6337-6353. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
Sources
- 1. A Direct Synthesis of Oxazoles from Aldehydes [organic-chemistry.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of Novel Heterocyclic Compounds: A Case Study of 2-Bromo-5-(difluoromethyl)oxazole
In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. A compound's seemingly minor structural ambiguity can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety liabilities. This guide provides a comprehensive framework for the structural validation of novel small molecules, using the hypothetical yet representative compound, 2-Bromo-5-(difluoromethyl)oxazole, as our case study.
While a public crystal structure for 2-Bromo-5-(difluoromethyl)oxazole is not available as of this writing, this guide will proceed as a best-practice workflow. We will explore the gold-standard method of single-crystal X-ray crystallography and contrast it with complementary analytical techniques. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust, field-proven approach to structural elucidation.
The Imperative of Structural Integrity
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. The introduction of a bromine atom and a difluoromethyl group, as in our subject compound, presents specific synthetic and analytical challenges. The bromine atom can act as a heavy atom for phasing in crystallography and as a handle for further chemical modification. The -CF₂H group is an increasingly popular bioisostere for hydroxyl or thiol groups, capable of modulating a compound's metabolic stability and binding affinity through hydrogen bond donation. However, this group also introduces potential for rotational disorder in the solid state, which demands careful analysis. An incorrect assignment of isomerism or substituent position could derail a research program.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous map of electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry. It remains the definitive method for absolute structure determination.
Experimental Workflow: From Powder to Publication-Ready Structure
The entire process, from receiving a sample to a validated structure, is a multi-step workflow requiring careful execution and interpretation.
Caption: Workflow for X-ray Crystallographic Structure Validation.
Detailed Protocol & Expert Rationale
1. Crystal Growth (The Art and Science):
-
Protocol: High-purity (>99%, confirmed by NMR and LC-MS) 2-Bromo-5-(difluoromethyl)oxazole is dissolved in a minimal amount of a suitable solvent system (e.g., acetone, ethyl acetate, or dichloromethane/hexane). Slow evaporation, vapor diffusion of an anti-solvent (e.g., hexane into a dichloromethane solution), or slow cooling of a saturated solution are employed.
-
Causality: Crystal growth is often the most significant bottleneck. The goal is to allow molecules to slowly and orderly arrange themselves into a repeating lattice. Rapid precipitation leads to amorphous material or poorly-ordered microcrystals unsuitable for single-crystal diffraction. The presence of impurities can disrupt lattice formation, highlighting the need for high initial purity.
2. Data Collection (Capturing the Diffraction Pattern):
-
Protocol: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a loop and flash-cooled to 100 K (-173 °C) in a stream of nitrogen gas. Data is collected on a modern diffractometer equipped with a sensitive detector (e.g., a CMOS detector) using either Molybdenum (Mo, λ=0.71073 Å) or Copper (Cu, λ=1.5418 Å) X-ray sources. A full sphere of data is collected by rotating the crystal through a series of angles.
-
Causality: Cryo-cooling is crucial as it minimizes atomic thermal vibrations, leading to higher resolution data and reduced radiation damage to the crystal. The choice of X-ray source depends on the crystal's properties; Mo radiation is more common for small molecules, while Cu may be used for smaller unit cells or to enhance anomalous scattering for absolute stereochemistry determination.
3. Structure Solution and Refinement (Decoding the Data):
-
Protocol:
-
Data Integration and Scaling: Raw diffraction images are processed to measure the intensity of each reflection and apply corrections for experimental factors.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like this, direct methods or intrinsic phasing algorithms (e.g., SHELXT, olex2.solve) are highly effective. The heavy bromine atom in our molecule would make this step particularly straightforward.
-
Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares minimization (e.g., using SHELXL). This iterative process adjusts atomic positions, and thermal parameters to improve the fit between the calculated and observed diffraction patterns.
-
Disorder Modeling: The difluoromethyl group (-CF₂H) may exhibit rotational disorder. This is often modeled by assigning the fluorine atoms to two or more partially occupied positions, with their occupancies constrained to sum to unity.
-
-
Trustworthiness: The quality of the final structure is assessed by several metrics, primarily the R-factor (R1), which measures the agreement between the model and the data (a value < 5% is excellent). The goodness-of-fit (GooF) should be close to 1.0. A final validation is performed using tools like checkCIF, which scan for inconsistencies or potential errors.
Part 2: A Comparative Analysis - Orthogonal Validation Methods
While crystallography is definitive, it is not always feasible or necessary as a first-pass analysis. Other techniques provide crucial, complementary information and are often used for routine characterization.
A Senior Application Scientist's Guide to Handling 2-Bromo-5-(difluoromethyl)oxazole: Essential Safety and Operational Protocols
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel or specialized reagents like 2-Bromo-5-(difluoromethyl)oxazole, a proactive and informed approach to safety is not just a regulatory requirement—it is the foundation of reliable and reproducible science. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against chemical exposure. The following protocols are designed to provide a robust barrier against the anticipated hazards of 2-Bromo-5-(difluoromethyl)oxazole.
Data Presentation: Recommended PPE for Handling 2-Bromo-5-(difluoromethyl)oxazole
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Rationale: Protects against splashes and potential vapors. A face shield is crucial when handling larger quantities or during procedures with a higher risk of splashing.[4][5] All eye protection must meet ANSI Z87.1 standards. |
| Skin and Body Protection | Flame-resistant lab coat and chemical-resistant apron. | Rationale: A lab coat is the minimum requirement.[6] An apron provides an additional layer of protection against spills of this potentially corrosive and irritating compound. Ensure full coverage of arms and legs; do not wear shorts or open-toed shoes.[4] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Rationale: Nitrile gloves offer good protection against incidental contact with a wide variety of chemicals.[7] Double-gloving minimizes the risk of exposure from a single glove failure. For prolonged contact or spill cleanup, consider heavier-duty gloves like neoprene or butyl rubber and always consult the manufacturer's compatibility chart.[7][8] |
| Respiratory Protection | Use exclusively within a certified chemical fume hood. | Rationale: A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors.[6][8] Respiratory protection (e.g., an N95 or PAPR) may be required for cleaning large spills, but should not be a substitute for proper engineering controls.[7] |
Safe Handling and Operational Workflow
A systematic workflow minimizes risk and ensures procedural consistency. The following steps outline the standard operating procedure for handling 2-Bromo-5-(difluoromethyl)oxazole.
Experimental Protocol: Step-by-Step Handling
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height.[8] Clear the workspace of any unnecessary items.
-
PPE Donning: Put on all required PPE as detailed in the table above, starting with the lab coat, followed by safety goggles, and finally gloves.
-
Chemical Handling: Conduct all manipulations, including weighing and dissolution, within the fume hood.[9] Use designated spatulas and glassware. If transferring the chemical, use a tray to contain any potential spills.[8]
-
Post-Handling Decontamination: After use, decontaminate all surfaces and equipment. A standard laboratory disinfectant or a 70% ethanol solution is typically sufficient for surface cleaning.[10]
-
PPE Doffing: Remove PPE in the reverse order it was put on. Remove gloves first, avoiding contact with the outside of the glove, followed by the lab coat and goggles.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if there was no known contamination.[6]
Mandatory Visualization: Safe Handling Workflow
Caption: Workflow for the safe handling of 2-Bromo-5-(difluoromethyl)oxazole.
Spill and Emergency Procedures
In the event of a spill, a prepared and rapid response is critical to mitigating exposure and environmental contamination.
Small Spill Cleanup Protocol (<10 mL)
-
Alert & Ventilate: Alert personnel in the immediate area. Ensure the fume hood is drawing air to ventilate vapors.[11]
-
Contain: If it is safe to do so, control the spread of the liquid by creating a dike around the spill with an inert absorbent material like vermiculite or spill pads.[11][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb: Working from the outside in, apply the absorbent material to the spill.[11]
-
Collect & Contain: Scoop the absorbed material into a compatible, sealable plastic container for hazardous waste.[13] Label the container clearly.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[11] Place all cleaning materials into the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[14][16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance. Due to the presence of bromine, this compound requires specific handling.
Disposal Protocol
-
Segregation: All waste containing 2-Bromo-5-(difluoromethyl)oxazole, including contaminated consumables (gloves, pads) and solutions, must be collected in a dedicated "Halogenated Organic Waste" container.[9]
-
Containerization: Use a clearly labeled, sealable, and chemically compatible container.[13] Do not overfill the container.
-
Storage: Store the waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials.[8][13]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[14] Never pour halogenated organic compounds down the drain.[9]
By adhering to these detailed protocols, you build a framework of safety that protects you, your colleagues, and the integrity of your research. Trust in these procedures is built upon understanding the scientific principles that guide them.
References
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Princeton University. (n.d.). Fluorine. Retrieved from Princeton University Environmental Health & Safety.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Actylis Lab Solutions. (n.d.).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Washington State University. (n.d.).
- West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
- GZ Industrial Supplies. (2025, May 26).
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- Thermo Fisher Scientific. (2025, December 24).
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- Purdue University. (n.d.). Fluorine Safety.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry.
- Chamberland, S. (n.d.). SOP Working with Bromine.
- ChemicalSafetyFacts.org. (2023, October 12). Personal Protective Equipment and Chemistry.
- L. Scheid, et al. (2023, May 24).
- Cornell University. (n.d.). 9.3 Decontamination Procedures.
- ChemicalBook. (2023, May 4). Thiazole, 2-bromo-5-(difluoromethyl)-.
- BenchChem. (2025). An In-Depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole.
- BenchChem. (2025). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- Fisher Scientific. (2011, May 20). Safety Data Sheet - 2-Bromo-5-fluorobenzotrifluoride.
- ChemScene. (2021, March 26). Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.
- TCI Chemicals. (2023, March 4). Safety Data Sheet - 5-Bromo-2,2-difluoro-1,3-benzodioxole.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-(difluoromethyl)pyridine.
- Fluorochem. (2024, December 19). Safety Data Sheet - 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene.
- Sigma-Aldrich. (2024, September 9).
- ECHEMI. (n.d.). 5-(BROMOMETHYL)OXAZOLE SDS.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
Sources
- 1. fishersci.com [fishersci.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. hscprep.com.au [hscprep.com.au]
- 10. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 16. tcichemicals.com [tcichemicals.com]
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
